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Disodium hydrate D-mannose 6-phosphate

Cat. No.: B12062492
M. Wt: 322.11 g/mol
InChI Key: UUWJZXLTPORJKW-XTAHGNKUSA-L
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Description

Overview of Hexose (B10828440) Phosphates in Eukaryotic Biology

Hexose phosphates are fundamental intermediates in the central metabolic pathways of eukaryotic organisms. ymdb.ca These molecules, which are six-carbon sugars with an attached phosphate (B84403) group, play critical roles in energy production, biosynthesis, and cellular signaling. ymdb.ca Key metabolic routes such as glycolysis and the pentose (B10789219) phosphate pathway (also known as the hexose monophosphate shunt) are heavily reliant on a series of hexose phosphate intermediates. nih.govnih.gov

Glycolysis, the process of breaking down glucose, involves phosphorylated intermediates like glucose-6-phosphate and fructose-6-phosphate (B1210287) to ultimately generate ATP, the cell's primary energy currency. nih.gov The pentose phosphate pathway, which runs parallel to glycolysis, utilizes glucose-6-phosphate to produce two vital products: NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), which is essential for reductive biosynthesis and protecting the cell from oxidative stress, and ribose-5-phosphate (B1218738), a crucial precursor for the synthesis of nucleotides and nucleic acids like DNA and RNA. nih.govyoutube.comyoutube.com

Hexose phosphates derived from the breakdown of storage polysaccharides or from photosynthesis in plants also serve as carbon skeletons for the synthesis of amino acids, lipids, and other essential biomolecules. wikipedia.org Therefore, these phosphorylated sugars are not merely transient molecules but are central hubs in the metabolic network, directing the flow of carbon and energy to meet the diverse needs of the cell.

Historical Perspectives on D-Mannose 6-Phosphate Discovery and Early Research

The discovery of D-mannose 6-phosphate (M6P) is intrinsically linked to the investigation of a rare and severe lysosomal storage disorder known as I-cell disease (Mucolipidosis II). wikipedia.org In the 1970s, pioneering research by Elizabeth Neufeld and her colleagues sought to understand the molecular basis of this condition. wikipedia.org They observed that the cells of patients with I-cell disease contained large inclusion bodies, which were lysosomes engorged with undigested material. wikipedia.org

Initially, it was hypothesized that the disease resulted from a deficiency of the lysosomal enzymes themselves. wikipedia.org However, further investigation revealed a surprising fact: the necessary lysosomal hydrolases were being synthesized by the patients' cells, but instead of being delivered to the lysosomes, they were being mistakenly secreted into the extracellular space. wikipedia.orgnumberanalytics.com This crucial observation suggested a defect in the cellular "addressing" or targeting system for these enzymes.

Subsequent studies led to the groundbreaking discovery that these mis-targeted enzymes lacked a specific chemical tag. wikipedia.org This molecular marker was identified as mannose 6-phosphate. numberanalytics.comtaylorandfrancis.com It was determined that in healthy individuals, a phosphate group is added to mannose residues on newly synthesized lysosomal enzymes, creating the M6P signal that directs them to their correct destination. taylorandfrancis.com The absence of this M6P tag in I-cell disease patients was traced to a deficiency in the enzyme responsible for the first step of the phosphorylation process, N-acetylglucosamine-1-phosphotransferase. wikipedia.org This work not only elucidated the cause of I-cell disease but also unveiled the M6P-dependent pathway as a fundamental mechanism for protein sorting in eukaryotic cells. tandfonline.com

Significance of D-Mannose 6-Phosphate in Fundamental Biological Processes

The primary and most well-understood role of D-mannose 6-phosphate is its function as a specific targeting signal for newly synthesized soluble lysosomal enzymes. numberanalytics.comwikipedia.org These enzymes, which are powerful hydrolases, must be carefully sequestered within lysosomes to prevent them from damaging other cellular components. byjus.com The M6P pathway ensures their precise delivery. nih.gov

The process begins in the cis-Golgi apparatus, where the enzyme UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-phosphotransferase) recognizes a specific protein signal patch on the surface of the lysosomal hydrolase. wikipedia.orgyoutube.comembopress.org This enzyme then catalyzes the transfer of a GlcNAc-1-phosphate group to one or more mannose residues on the N-linked oligosaccharides of the hydrolase. numberanalytics.comnih.gov In a second step, a phosphodiesterase, known as the "uncovering enzyme," removes the terminal GlcNAc, exposing the M6P recognition marker. nih.govyoutube.com

In the trans-Golgi network, the exposed M6P tag is recognized and bound by transmembrane mannose 6-phosphate receptors (MPRs). wikipedia.orgnih.gov There are two main types of these receptors: a cation-independent receptor (CI-MPR) and a smaller, cation-dependent receptor (CD-MPR). wikipedia.org This binding event segregates the lysosomal enzymes from other proteins destined for secretion or other organelles. taylorandfrancis.com The receptor-ligand complexes are then packaged into clathrin-coated vesicles, which bud off from the trans-Golgi network and are transported to late endosomes. youtube.comglycosmos.org The acidic environment of the late endosome (pH ~6.0) causes the dissociation of the hydrolase from its receptor. wikipedia.org The receptor is then recycled back to the Golgi for another round of transport, while the hydrolase is delivered to its final destination, the lysosome. wikipedia.orgyoutube.com

Beyond this critical targeting role, M6P is also an important metabolite in its own right. It serves as a precursor for various mannosyl glycoconjugates, including the lipid-linked oligosaccharides required for N-linked glycosylation of proteins in the endoplasmic reticulum (ER). nih.govwikipedia.org Interestingly, M6P has also been identified as a signaling molecule in response to cellular stress. Under conditions like ER stress, elevated M6P levels can trigger the destruction of lipid-linked oligosaccharides, potentially as a host defense mechanism to limit the glycosylation of viral proteins during infection. nih.gov

Data Tables

Table 1: Physicochemical Properties of Disodium D-Mannose 6-Phosphate Hydrate (B1144303)

Property Value Source(s)
Chemical Formula C₆H₁₁Na₂O₉P · xH₂O sigmaaldrich.com
Molecular Weight 304.10 g/mol (anhydrous basis) sigmaaldrich.comsigmaaldrich.com
Appearance White to off-white solid/powder sigmaaldrich.comsigmaaldrich.com
Synonyms M6P, D-Mannose-6-phosphate sodium salt hydrate caymanchem.com
CAS Number 33068-18-7 sigmaaldrich.comsigmaaldrich.com

| Solubility | Soluble in water | sigmaaldrich.com |

Table 2: Key Enzymes in the Mannose 6-Phosphate (M6P) Targeting Pathway

Enzyme Function Location Source(s)
GlcNAc-1-phosphotransferase (GNPT) Recognizes lysosomal hydrolases and transfers GlcNAc-1-phosphate to mannose residues. cis-Golgi nih.govembopress.org
N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (Uncovering Enzyme) Removes the terminal GlcNAc to expose the M6P signal. trans-Golgi nih.gov
Hexokinase Phosphorylates free mannose to generate mannose-6-phosphate (B13060355). Cytoplasm wikipedia.org

| Phosphomannose Isomerase | Interconverts mannose-6-phosphate and fructose-6-phosphate. | Cytoplasm | wikipedia.orgwikipedia.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13Na2O10P B12062492 Disodium hydrate D-mannose 6-phosphate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13Na2O10P

Molecular Weight

322.11 g/mol

IUPAC Name

disodium;[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate

InChI

InChI=1S/C6H13O9P.2Na.H2O/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;;;/h2-10H,1H2,(H2,11,12,13);;;1H2/q;2*+1;/p-2/t2-,3-,4+,5+,6?;;;/m1.../s1

InChI Key

UUWJZXLTPORJKW-XTAHGNKUSA-L

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+]

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+]

Origin of Product

United States

Biosynthesis and Metabolic Pathways of D Mannose 6 Phosphate

De Novo Synthesis of D-Mannose 6-Phosphate from Precursors

The primary route for the de novo synthesis of M6P within the cell is through the direct phosphorylation of D-mannose.

D-mannose, upon entering the cell, is phosphorylated by the enzyme hexokinase to produce D-mannose 6-phosphate. nih.govchegg.com This reaction utilizes a molecule of adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor, which is converted to adenosine diphosphate (B83284) (ADP). wikipedia.org This process is analogous to the phosphorylation of glucose to glucose 6-phosphate, the first step in glycolysis. nih.gov In fact, hexokinase is a relatively promiscuous enzyme, capable of phosphorylating several hexose (B10828440) sugars, including both glucose and mannose. chegg.com Studies with mammalian hexokinase have shown a greater affinity for the α-anomer of D-mannose, although the maximal velocity of the reaction is lower compared to the β-anomer. nih.gov

Interconversion Pathways Involving D-Mannose 6-Phosphate

Once formed, D-mannose 6-phosphate stands at a metabolic crossroads, where it can be directed into different pathways through the action of specific isomerases and mutases.

D-mannose 6-phosphate can be reversibly converted into D-fructose 6-phosphate (F6P) by the enzyme mannose-6-phosphate (B13060355) isomerase (MPI), also known as phosphomannose isomerase (PMI). wikipedia.orgwikipedia.org This isomerization is a critical step that connects mannose metabolism directly with the glycolytic pathway, as F6P is a key intermediate in glycolysis. wikipedia.orgresearchgate.net The reaction is catalyzed by metal-dependent isomerases and allows cells to either catabolize mannose for energy by converting it to F6P or to synthesize mannose derivatives from glycolytic intermediates. uniprot.orgnih.gov MPI is highly selective for the β-anomer of M6P. wikipedia.org

Alternatively, D-mannose 6-phosphate can be converted to D-mannose 1-phosphate (M1P) in a reaction catalyzed by the enzyme phosphomannomutase (PMM). wikipedia.orgresearchgate.net This intramolecular transfer of the phosphate group from the 6th carbon to the 1st carbon is a crucial step in the synthesis of GDP-mannose, a vital precursor for the N-glycosylation of proteins. molbiolcell.orgresearchgate.net The enzyme, systematically known as alpha-D-mannose 1,6-phosphomutase, requires cofactors like D-glucose 1,6-bisphosphate for its activity. wikipedia.org Deficiencies in PMM activity, specifically the PMM2 isoform, lead to a group of metabolic disorders known as Congenital Disorders of Glycosylation (CDG), highlighting the importance of this pathway. nih.govnih.gov

D-Mannose 6-Phosphate as an Intermediate in Central Metabolic Networks

The position of M6P allows it to serve as a bridge between carbohydrate metabolism and the synthesis of complex glycoconjugates.

The link between M6P and central energy metabolism is primarily established through its isomerization to fructose (B13574) 6-phosphate (F6P). wikipedia.org When cellular energy is required, M6P derived from mannose catabolism is converted to F6P, which can then enter the glycolytic pathway to be metabolized for ATP production. youtube.com Conversely, when there is a surplus of glycolytic intermediates, F6P can be converted back to M6P by MPI, channeling it towards the synthesis of mannosylated structures. researchgate.net This reversibility allows M6P to also connect to gluconeogenesis, the pathway for synthesizing glucose from non-carbohydrate precursors. F6P is an intermediate in gluconeogenesis, and its conversion from M6P can contribute to this process, for instance, in the intestine which is a gluconeogenic organ. researchgate.net Therefore, the M6P/F6P equilibrium managed by MPI is a key regulatory point in cellular metabolism. nih.gov

Interactive Data Table: Enzymes in D-Mannose 6-Phosphate Metabolism

EnzymeEC NumberSubstrate(s)Product(s)Metabolic Pathway Connection
Hexokinase 2.7.1.1D-Mannose, ATPD-Mannose 6-Phosphate, ADPGlycolysis Entry
Mannose-6-Phosphate Isomerase (MPI/PMI) 5.3.1.8D-Mannose 6-PhosphateD-Fructose 6-PhosphateGlycolysis, Gluconeogenesis, GDP-Mannose Synthesis wikipedia.orguniprot.org
Phosphomannomutase (PMM) 5.4.2.8D-Mannose 6-PhosphateD-Mannose 1-PhosphateN-Glycosylation, GDP-Mannose Synthesis wikipedia.orgresearchgate.net

Pentose (B10789219) Phosphate Pathway Integration

The integration of D-mannose 6-phosphate metabolism with the pentose phosphate pathway (PPP) is indirect but significant, primarily through shared intermediates and regulatory influences. The PPP is a crucial metabolic route that runs parallel to glycolysis, responsible for generating NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), which is vital for reductive biosynthesis and antioxidant defense, and for producing pentose sugars, the precursors for nucleotide synthesis. khanacademy.orgwikipedia.org

The connection occurs at the level of fructose-6-phosphate (B1210287) (F6P). D-mannose 6-phosphate is reversibly converted to F6P by the enzyme mannose phosphate isomerase (MPI). numberanalytics.comwikipedia.org F6P is a key intermediate in the non-oxidative phase of the pentose phosphate pathway. khanacademy.org In this phase, F6P and glyceraldehyde-3-phosphate (another glycolytic intermediate) are used by transketolase and transaldolase to produce pentose sugars like ribose-5-phosphate (B1218738) (R5P) for nucleotide synthesis and erythrose-4-phosphate (E4P) for aromatic amino acid synthesis. wikipedia.org This shared intermediate allows carbon atoms from mannose to enter the PPP and contribute to its anabolic outputs.

Furthermore, research has shown that the accumulation of D-mannose 6-phosphate can exert regulatory control over the PPP. Specifically, intracellular accumulation of M6P has been found to suppress the activity of glucose-6-phosphate dehydrogenase (G6PD), the first and rate-limiting enzyme of the oxidative phase of the PPP. nih.gov By inhibiting G6PD, high levels of M6P can impair the production of NADPH, potentially affecting cellular redox balance and biosynthetic capabilities. nih.gov This inhibitory effect highlights a metabolic feedback mechanism where the mannose pathway can influence the flux through the pentose phosphate pathway. nih.gov

Role in Nucleotide Sugar Biosynthesis (e.g., GDP-mannose, Dolichol-phosphate-mannose)

D-mannose 6-phosphate is the essential starting point for the synthesis of activated mannose donors required for glycosylation, the process of attaching sugar chains (glycans) to proteins and lipids. nih.gov This role begins with the conversion of D-mannose 6-phosphate into D-mannose-1-phosphate (M1P) by the enzyme phosphomannomutase (PMM), also referred to as ManB in some organisms. nih.govnih.govnih.gov

GDP-Mannose Synthesis: D-mannose-1-phosphate is the direct precursor for guanosine (B1672433) diphosphate-mannose (GDP-mannose). numberanalytics.com The enzyme GDP-mannose pyrophosphorylase (GMPP), also known as ManC, catalyzes the reaction between M1P and guanosine triphosphate (GTP) to produce GDP-mannose and pyrophosphate. nih.gov GDP-mannose is a high-energy nucleotide sugar that serves as the primary donor of mannose residues for the synthesis of N-linked glycans, O-linked glycans, C-mannosylation, and the glycosylphosphatidylinositol (GPI) anchor that tethers some proteins to the cell membrane. numberanalytics.comnih.gov

Dolichol-Phosphate-Mannose Synthesis: In the endoplasmic reticulum (ER), GDP-mannose is itself a precursor for another critical mannosyl donor: dolichol-phosphate-mannose (Dol-P-Man). nih.gov Dolichol is a long-chain polyisoprenoid lipid embedded in the ER membrane. oup.com The enzyme dolichol-phosphate-mannose synthase (DPMS) catalyzes the transfer of the mannose residue from GDP-mannose to dolichol phosphate (Dol-P), forming Dol-P-Man. nih.govsmpdb.ca

This activated form of mannose is essential for specific steps in the assembly of the lipid-linked oligosaccharide (LLO) precursor (Glc₃Man₉GlcNAc₂-P-P-Dol) required for N-glycosylation. nih.gov While the initial mannose residues in the LLO core are added from GDP-mannose on the cytosolic face of the ER, the LLO is then flipped into the ER lumen. youtube.com The final four mannose residues (and all three glucose residues) are added within the lumen using Dol-P-Man and dolichol-phosphate-glucose as the sugar donors. nih.govnih.gov Therefore, the synthesis of Dol-P-Man from the M6P-derived GDP-mannose is indispensable for the completion of the LLO precursor and, consequently, for the proper N-glycosylation of a vast number of proteins transiting through the secretory pathway. nih.gov

Data Tables

Table 1: Key Enzymes in D-Mannose 6-Phosphate Metabolic Pathways

Enzyme Abbreviation Function Pathway Involvement
Hexokinase HK Phosphorylates mannose to form D-mannose 6-phosphate. nih.govnumberanalytics.com Mannose Metabolism, Glycolysis
Mannose Phosphate Isomerase MPI Interconverts D-mannose 6-phosphate and fructose-6-phosphate. researchgate.netnih.gov Mannose Metabolism, Glycolysis, Pentose Phosphate Pathway
Phosphomannomutase PMM / ManB Converts D-mannose 6-phosphate to D-mannose-1-phosphate. nih.govnih.gov Nucleotide Sugar Biosynthesis
GDP-Mannose Pyrophosphorylase GMPP / ManC Synthesizes GDP-mannose from D-mannose-1-phosphate and GTP. nih.gov Nucleotide Sugar Biosynthesis
Dolichol-Phosphate-Mannose Synthase DPMS Synthesizes Dolichol-phosphate-mannose from GDP-mannose and Dolichol phosphate. nih.govsmpdb.ca N-Glycosylation, Nucleotide Sugar Biosynthesis

Table 2: Compound Names Mentioned in Article

Compound Name
D-Mannose 6-phosphate
Disodium hydrate (B1144303) D-mannose 6-phosphate
Fructose-6-phosphate
Nicotinamide adenine dinucleotide phosphate (NADPH)
Ribose-5-phosphate
Erythrose-4-phosphate
Glyceraldehyde-3-phosphate
Glucose-6-phosphate
D-Mannose-1-phosphate
Guanosine diphosphate-mannose (GDP-mannose)
Guanosine triphosphate (GTP)
Dolichol-phosphate-mannose (Dol-P-Man)
Dolichol phosphate (Dol-P)

Enzymology of D Mannose 6 Phosphate Metabolism

Mannose-6-Phosphate (B13060355) Isomerase (MPI/M6PI)

Mannose-6-phosphate isomerase, also known as phosphomannose isomerase (PMI), is a vital housekeeping enzyme that catalyzes the reversible isomerization of D-mannose 6-phosphate (M6P) to D-fructose 6-phosphate (F6P). nih.govnih.gov This reaction is a critical juncture in carbohydrate metabolism, linking mannose metabolism to glycolysis. wikipedia.org The enzyme is found across a wide range of organisms, from bacteria and fungi to mammals, highlighting its fundamental biological importance. nih.govresearchgate.net

Structural and Functional Characterization of MPI Isoforms

Phosphomannose isomerases are classified into different types, with Type I PMIs being zinc-dependent metalloenzymes. nih.gov Structurally, human MPI is composed of 423 amino acids. uniprot.org The active site of MPI contains a zinc ion (Zn²⁺) which is coordinated by several amino acid residues, including Gln111, His113, Glu138, and His285. wikipedia.org This metal ion is crucial for the enzyme's catalytic activity. nih.gov

While most organisms have highly specific phosphomannose isomerases, some, like the archaeon Pyrobaculum aerophilum, possess a dual-specificity isomerase that can convert both glucose-6-phosphate and mannose-6-phosphate to fructose-6-phosphate (B1210287). ebi.ac.uk Despite low sequence identity with conventional PMIs, the active site structure is conserved, suggesting a common mechanistic framework. ebi.ac.uk A key structural difference that allows PMI to accommodate mannose-6-phosphate, a stereoisomer of glucose-6-phosphate, is the presence of a threonine residue (Thr291) which creates additional space in the active site. wikipedia.org This space is necessary for the proper orientation of the substrate to form the required cis-enediol intermediate. wikipedia.org

FeatureDescription
Enzyme Name Mannose-6-Phosphate Isomerase (MPI), Phosphomannose Isomerase (PMI)
EC Number 5.3.1.8 wikipedia.orgnih.gov
Function Reversible isomerization of D-mannose 6-phosphate and D-fructose 6-phosphate. nih.govnih.gov
Cofactor Zinc (Zn²⁺) wikipedia.orgresearchgate.net
Structural Features Monomeric protein. wikipedia.org Active site contains a coordinated zinc ion. wikipedia.org A threonine residue creates space for mannose-6-phosphate binding. wikipedia.org
Isoform Types Type I PMIs are zinc-dependent. nih.gov Some organisms have dual-specificity isomerases. ebi.ac.uk

Catalytic Mechanism and Cofactor Requirements (e.g., NAD+)

The catalytic mechanism of MPI involves the conversion of an aldose (mannose) to a ketose (fructose) through a multi-step process that includes ring opening, isomerization via a cis-enediol intermediate, and subsequent ring closure. nih.govwikipedia.org The reaction is initiated by the binding of the β-anomer of mannose-6-phosphate. nih.gov The zinc ion, a critical cofactor, is essential for substrate binding. nih.govresearchgate.net

The proposed mechanism involves the following key steps:

Ring Opening: The process is thought to be catalyzed by specific amino acid residues. One model suggests that His99 and Asp270 may facilitate the ring opening. wikipedia.org Another study points to the involvement of zinc-coordinated water and Gln111. nih.gov

Isomerization: This step proceeds through a cis-enediol intermediate. nih.govwikipedia.org A proton transfer is a key part of this process. Lys136 has been identified as a likely catalytic base responsible for the proton transfer between the C1 and C2 carbons of the substrate. nih.gov In human MPI, Tyr278 is suggested to mediate a hydrogen transfer between C1 and C2. wikipedia.org

Ring Closure: Following isomerization, the ring of fructose-6-phosphate is formed, completing the conversion. nih.gov

While zinc is the primary cofactor for Type I PMIs, some studies on MPI from Bacillus subtilis have shown that the enzyme exhibits its highest activity in the presence of Cobalt (Co²⁺). nih.gov The search results did not indicate a requirement for NAD+ as a cofactor for MPI.

Substrate Specificity and Enzyme Kinetics

Mannose-6-phosphate isomerase exhibits a high degree of specificity for its substrates. The enzyme primarily acts on D-mannose 6-phosphate and D-fructose 6-phosphate. nih.govnih.gov Notably, PMI shows a high degree of selectivity for the beta anomer of M6P, while the alpha anomer is inactive and may even act as an inhibitor. wikipedia.org

Kinetic studies have been performed to characterize the enzyme's activity. For the recombinant human MPI, the Michaelis constant (Km) for D-mannose 6-phosphate has been determined to be 0.23 mM. uniprot.org In a study on selenomethionine-labeled PMI from Candida albicans, the Km for mannose-6-phosphate was found to be fourfold higher than that of the native enzyme, suggesting that methionine residues are in close proximity to the substrate-binding pocket. nih.gov The enzyme can be inhibited by compounds such as erythrose 4-phosphate and mannitol (B672) 1-phosphate. wikipedia.org

Kinetic ParameterValueEnzyme Source
Km for D-mannose 6-phosphate 0.23 mMHuman (recombinant) uniprot.org
Inhibitors Erythrose 4-phosphate, Mannitol 1-phosphateGeneral wikipedia.org

Regulation of MPI Activity and its Biological Implications

The activity of mannose-6-phosphate isomerase is crucial for several metabolic pathways, and its regulation is therefore of significant biological importance. MPI provides a critical link between mannose and fructose (B13574) metabolism, allowing cells to utilize mannose for energy production through glycolysis. wikipedia.org Furthermore, the conversion of fructose-6-phosphate to mannose-6-phosphate is the first step in the biosynthesis of GDP-mannose, a precursor required for many glycosylation reactions in eukaryotes. uniprot.orguniprot.org

Deficiencies in MPI activity can lead to a type of congenital disorder of glycosylation known as CDG-Ib, which is characterized by protein-losing enteropathy. uniprot.org Due to its essential role in the viability of many pathogenic organisms, such as fungi, and the low sequence identity between prokaryotic and human PMIs, MPI is considered a potential target for the development of antimicrobial drugs. nih.govnih.gov

N-acetylglucosamine-1-phosphotransferase (GNPT) Complex

The N-acetylglucosamine-1-phosphotransferase (GNPT) complex, also known as GlcNAc-1-phosphotransferase, is a key enzyme in the targeting of lysosomal hydrolases. medlineplus.govmedlineplus.gov It catalyzes the transfer of a GlcNAc-1-phosphate group from UDP-GlcNAc to specific mannose residues on newly synthesized lysosomal enzymes in the cis-Golgi apparatus. medlineplus.govnih.gov This is the first of a two-step process to generate the mannose-6-phosphate (M6P) tag, which acts as a signal for the transport of these enzymes to the lysosome. medlineplus.govmedlineplus.govwikipedia.org

Subunit Composition and Assembly (GNPTAB, GNPTG, LYSET)

The GNPT complex is a heterohexameric enzyme with a total molecular weight of approximately 400 kDa. nih.gov It is composed of three different subunits organized as a dimer of trimers (α₂β₂γ₂). medlineplus.govmedlineplus.govnih.gov

Alpha (α) and Beta (β) Subunits: These subunits are encoded by the GNPTAB gene. medlineplus.govmedlineplus.gov The gene product is a precursor protein that undergoes proteolytic cleavage to generate the mature α and β subunits. nih.govcreative-biolabs.comnih.gov The catalytic domain of the enzyme is located within the α/β subunits. nih.gov

Gamma (γ) Subunit: This subunit is encoded by a separate gene, GNPTG. medlineplus.govsinobiological.commedlineplus.gov The γ subunit is a non-catalytic component that plays a role in substrate recognition by binding to the high-mannose glycans of the lysosomal enzymes and presenting them to the catalytic subunits. sinobiological.comuniprot.org

LYSET (Lysosomal Enzyme Trafficking Factor): Recently, a transmembrane protein named LYSET (also known as TMEM251) has been identified as a crucial component for the proper function and assembly of the GNPT complex. nih.govnih.gov LYSET is a Golgi-resident protein that interacts with the GNPTAB subunit. nih.gov This interaction is essential for the stability and retention of the mature GNPTAB in the Golgi apparatus, preventing its mislocalization and degradation. nih.govnih.gov LYSET is also thought to bridge GNPTAB to the membrane-bound transcription factor site-1 protease (MBTPS1), which facilitates the proteolytic activation of the GNPTAB precursor. ebi.ac.ukuniprot.org

The assembly of the GNPT complex is a critical process for its function. In the absence of LYSET, the GNPTAB subunit is unstable and the complex cannot be properly assembled, leading to a failure in the M6P tagging of lysosomal enzymes. nih.govucsd.edu

SubunitGeneFunction
Alpha (α) & Beta (β) GNPTAB medlineplus.govmedlineplus.govCatalytic activity of the complex. nih.gov
Gamma (γ) GNPTG medlineplus.govmedlineplus.govSubstrate recognition and binding. sinobiological.comuniprot.org
LYSET TMEM251 nih.govStability and localization of the GNPTAB subunit; facilitates complex assembly. nih.govnih.gov

Catalytic Activity: Transfer of GlcNAc-1-phosphate to Mannose Residues

The initial and committing step in the formation of the M6P targeting signal is catalyzed by UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (EC 2.7.8.17), commonly known as GlcNAc-1-phosphotransferase or GNPT. nih.govwikipedia.org This enzyme facilitates the transfer of an N-acetylglucosamine-1-phosphate (GlcNAc-1-P) group from the donor substrate, UDP-GlcNAc, to the C-6 hydroxyl group of specific mannose residues on high-mannose type N-linked oligosaccharides of newly synthesized lysosomal hydrolases. nih.govwikipedia.orgnih.gov This reaction results in the formation of a phosphodiester intermediate, GlcNAc-α-1-P-6-Man. nih.govpnas.org The reaction is not dependent on ATP but rather on the high-energy bond of UDP-GlcNAc. pnas.orgnih.gov

GNPT can phosphorylate up to five different mannose residues on the N-linked glycans, with a maximum of two phospho-GlcNAc tags per glycan chain. pnas.org The catalytic process is thought to occur in a single step, without the formation of a covalent enzyme intermediate. pnas.orgnih.gov

EnzymeSubstratesProductLocation
GlcNAc-1-phosphotransferase (GNPT) UDP-GlcNAc, Mannose residues on lysosomal hydrolasesGlcNAc-P-Mannose phosphodiester on hydrolases, UMPcis-Golgi

This table summarizes the catalytic action of GlcNAc-1-phosphotransferase.

Substrate Recognition and Specificity for Lysosomal Hydrolases

A critical feature of GNPT is its remarkable ability to selectively recognize and modify the approximately 60 different lysosomal hydrolases from the vast excess of other glycoproteins transiting through the Golgi apparatus. nih.govnih.gov This specificity is not based on the glycan structures themselves, which are common to many glycoproteins, but on a protein-based recognition determinant unique to lysosomal enzymes. nih.govgenecards.org

The recognition of lysosomal hydrolases is mediated by specific domains within the α- and β-subunits of the GNPT complex. nih.gov Key domains involved in substrate binding include:

Notch Repeats (N1 and N2): These domains are crucial for the interaction with lysosomal protein substrates. nih.govnih.gov

DNA Methyltransferase-Associated Protein (DMAP) Interaction Domain: This domain is essential for recognizing the conformation-dependent protein determinant on acid hydrolases, thereby mediating substrate specificity. nih.govnih.govnih.govgenecards.org

Studies using GNPTAB knockout cells have demonstrated that deleting the Notch repeats and the DMAP domain results in a catalytically active enzyme that can no longer phosphorylate lysosomal hydrolases, confirming the essential role of these domains in substrate recognition. nih.gov The γ-subunit (encoded by GNPTG) also contributes to substrate selection by enhancing the phosphorylation rate of a subset of hydrolases. nih.govnih.gov

Structural Basis of GNPT Function

GlcNAc-1-phosphotransferase is a large, heterohexameric complex with a total mass of approximately 400-500 kDa, composed of two α-subunits, two β-subunits, and two γ-subunits (α2β2γ2). nih.govpnas.orgnih.gov The α- and β-subunits are encoded by a single gene, GNPTAB, and are synthesized as a single precursor protein that is subsequently cleaved by a site-1 protease in the Golgi to form the mature, active α- and β-subunits. nih.govnih.gov The γ-subunit is encoded by a separate gene, GNPTG. wikipedia.org

Cryo-electron microscopy (cryo-EM) and crystallographic studies of human and Drosophila melanogaster GNPT have provided significant insights into its structure and function. nih.govpnas.orgnih.gov

Catalytic Domain: Four conserved regions (CR1-4), which are located far apart in the primary sequence, fold together to form the catalytic "Stealth" domain. nih.govnih.gov This domain exhibits structural similarity to UDP-glucose glycoprotein (B1211001) glucosyltransferase (UGGT) and bacterial sugar phosphate (B84403) transferases. nih.govnih.gov It contains a deep active site cavity where the donor substrate, UDP-GlcNAc, binds. pnas.orgnih.gov

Dimerization: The enzyme forms a dimer, a feature that is evolutionarily conserved and crucial for its maturation and catalytic activity. nih.gov The interface for dimerization is primarily mediated by the β-subunits. nih.gov

Substrate Recognition Domains: The Notch and DMAP domains, responsible for recognizing lysosomal enzymes, are located in the α-subunit. nih.govnih.gov

SubunitEncoding GeneKey Features/DomainsFunction
α-subunit GNPTABNotch repeats, DMAP domain, Spacer regions (S1, S2, S3)Substrate recognition, γ-subunit binding, Site-1 protease cleavage site
β-subunit GNPTABConserved Regions (CRs), EF-hand motif, Spacer region (S4)Forms part of the catalytic core, Dimerization
γ-subunit GNPTGMannose-binding domainEnhances phosphorylation of a subset of hydrolases

This table outlines the subunits of the GlcNAc-1-phosphotransferase complex and their functions.

N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (Uncovering Enzyme, UCE)

Role in M6P Tag Maturation

Following the action of GNPT, the newly synthesized lysosomal hydrolase bears a "covered" M6P signal in the form of a phosphodiester. The second and final step in the generation of the mature M6P tag is catalyzed by N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (EC 3.1.4.45), colloquially known as the "uncovering enzyme" or UCE. nih.govnih.gov This enzyme is a type I transmembrane glycoprotein that resides primarily in the trans-Golgi network (TGN). nih.govresearchgate.netnih.gov

The function of UCE is to hydrolyze the phosphodiester bond, cleaving the terminal "covering" N-acetylglucosamine residue from the GlcNAc-P-Man structure. pnas.orgnih.gov This action exposes the mannose 6-phosphate monoester, which is the high-affinity ligand recognized by the M6P receptors (MPRs). nih.govnih.gov Once uncovered, the M6P-tagged hydrolases are bound by MPRs in the TGN and packaged into clathrin-coated vesicles for transport to the endolysosomal system. nih.govwikipedia.org UCE itself is synthesized as an inactive proenzyme and requires cleavage by the endoprotease furin within the TGN to become active, ensuring its activity is spatially restricted to the correct Golgi compartment. nih.gov

Enzymatic Specificity for GlcNAc-P-Mannose Diester Bonds

The uncovering enzyme exhibits high specificity for the α-linked N-acetylglucosamine-1-phosphate moiety on the N-glycans of lysosomal hydrolases. nih.govresearchgate.net It efficiently removes the GlcNAc residue to complete the formation of the M6P signal. nih.gov The localization of UCE to the TGN is critical, as this is the same compartment where M6P receptors bind their cargo. nih.govnih.gov This spatial and temporal coordination ensures that the M6P tag is revealed just before the hydrolases are sorted for lysosomal delivery. nih.gov Interestingly, UCE has also been shown to hydrolyze UDP-GlcNAc. nih.gov The fact that UCE is only activated upon reaching the TGN may prevent it from depleting the UDP-GlcNAc pool in earlier Golgi compartments, which is needed by various glycosyltransferases. nih.gov

Polyphosphate-Dependent Mannose Kinase

Separate from the Golgi-based M6P tagging pathway for lysosomal enzymes, mannose 6-phosphate can also be synthesized in the cytoplasm for entry into various metabolic pathways, such as glycolysis. An alternative, cost-effective enzymatic method for producing M6P utilizes a polyphosphate-dependent mannose kinase. mdpi.comresearchgate.net This enzyme, identified in organisms like Arthrobacter species, catalyzes the phosphorylation of D-mannose to D-mannose 6-phosphate. mdpi.com

A key feature of this kinase is its ability to use inorganic polyphosphate (poly(P)) as the phosphoryl group donor instead of the more expensive and less stable adenosine (B11128) triphosphate (ATP). mdpi.comresearchgate.net Polyphosphate is a linear polymer of phosphate residues linked by high-energy phosphoanhydride bonds, similar to those in ATP. mdpi.com The reaction requires the presence of divalent metal ions, with Mg²⁺ being the most effective, likely by chelating with the polyphosphate to facilitate the transfer of the phosphate group. mdpi.com Research has demonstrated that under optimized conditions, including temperature and substrate concentrations, this enzymatic method can achieve a conversion efficiency of mannose to mannose 6-phosphate approaching 100%, presenting a viable method for industrial-scale synthesis. mdpi.comresearchgate.net

EnzymeSource Organism (Example)Phosphate DonorKey CofactorProduct
Polyphosphate-dependent mannose kinase Arthrobacter sp.Inorganic Polyphosphate (poly(P))Mg²⁺D-Mannose 6-Phosphate

This table details the characteristics of the Polyphosphate-Dependent Mannose Kinase reaction.

Enzymatic Characteristics and Substrate Utilization

The metabolism of D-mannose 6-phosphate (M6P) is governed by a series of specific enzymes that catalyze its formation, isomerization, and utilization in crucial cellular pathways. nih.gov Once inside the cell, mannose is phosphorylated by hexokinase (HK) to generate mannose-6-phosphate. nih.govyoutube.com This M6P molecule then stands at a metabolic crossroads, where it can be directed into one of three main pathways by competing enzymes. nih.gov

The primary enzymes involved are:

Phosphomannose Isomerase (MPI): This enzyme catabolizes M6P by converting it to fructose-6-phosphate (F6P), which can then enter glycolysis. nih.govyoutube.compathbank.org MPIs are metal-dependent isomerases that reversibly interconvert M6P and F6P. nih.gov Studies on MPI from Bacillus subtilis have shown its activity is specific for aldose substrates that have hydroxyl groups at the C-2 and C-3 positions oriented in the same direction. nih.gov

Phosphomannomutase (PMM2): This enzyme directs M6P towards N-glycosylation by converting it to mannose-1-phosphate. nih.govsmpdb.ca

GlcNAc-1-phosphotransferase (GNPT): In the context of lysosomal enzyme targeting, GNPT is a critical enzyme in the Golgi apparatus. nih.govnih.gov It initiates the formation of the M6P targeting signal by transferring UDP-N-acetylglucosamine (UDP-GlcNAc) to specific mannose residues on newly synthesized lysosomal hydrolases. nih.govmdpi.comyoutube.com GNPT is a complex hexameric enzyme composed of α, β, and γ subunits (α2β2γ2), where the α and β subunits form the catalytic domain and the γ subunit contributes to substrate recognition. pnas.org

N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (Uncovering Enzyme, UCE): Following the action of GNPT, the UCE completes the formation of the M6P tag. mdpi.com It cleaves the N-acetylglucosamine (GlcNAc) group, exposing the phosphate moiety on the mannose residue. nih.govnih.govmdpi.com This "uncovering" is the final step required to create the high-affinity M6P binding site for receptors that deliver the enzymes to the lysosome. mdpi.com

The characteristics of these key enzymes vary depending on their source and specific role in the metabolic pathway.

EnzymeAbbreviationFunctionSubstrate(s)Product(s)Optimal Conditions (Source Specific)
HexokinaseHKPhosphorylates mannoseMannose, ATPMannose-6-Phosphate, ADPGeneral cellular conditions
Phosphomannose IsomeraseMPIIsomerization between M6P and F6PMannose-6-PhosphateFructose-6-PhosphatepH 7.5, 70°C (B. amyloliquefaciens) nih.gov
PhosphomannomutasePMM2Converts M6P to M1P for glycosylationMannose-6-PhosphateMannose-1-PhosphateGeneral cellular conditions
GlcNAc-1-phosphotransferaseGNPTAdds GlcNAc-P to mannose residuesUDP-GlcNAc, High-mannose N-glycansGlcNAc-P-mannose-oligosaccharide, UMPcis-Golgi environment mdpi.com
Uncovering EnzymeUCEExposes the M6P tagGlcNAc-P-mannose-oligosaccharideMannose-6-Phosphate-oligosaccharide, GlcNActrans-Golgi Network (TGN) environment mdpi.com

Enzyme Engineering and Optimization for D-Mannose 6-Phosphate Production

The significant role of D-mannose 6-phosphate in cellular processes, particularly in the production of therapeutic lysosomal enzymes for Enzyme Replacement Therapy (ERT), has driven efforts in enzyme engineering and process optimization. nih.govm6ptherapeutics.com The goal is to develop efficient and cost-effective methods for synthesizing M6P or for attaching it to recombinant proteins. nih.govmdpi.com

One major strategy involves the enzymatic synthesis of M6P using novel kinase systems. A study demonstrated a cost-effective method using a polyphosphate-dependent mannose kinase from Arthrobacter species. mdpi.com This approach advantageously replaces the expensive phosphate donor ATP with inorganic polyphosphate. mdpi.com Through the optimization of reaction conditions such as temperature (optimal at 30°C), metal ion concentration (Mg2+), and substrate ratios using response surface methodology, a conversion efficiency of 99.17% was achieved. mdpi.com This system, which utilizes a crude enzyme from genetically engineered E. coli, shows significant promise for industrial-scale production. mdpi.com

Another area of intense research is the engineering of biological systems to produce proteins with the M6P tag. This is particularly relevant for producing recombinant lysosomal enzymes used in ERT, which require the M6P marker for efficient uptake by patient cells. nih.govresearchgate.net Researchers have successfully co-expressed the human M6P elaboration machinery—specifically GNPT and UCE—along with a target lysosomal enzyme (α-L-iduronidase, IDUA) in Arabidopsis seeds. nih.govresearchgate.net This in planta strategy aims to replicate the mammalian M6P-tagging process within the plant cells. nih.govresearchgate.net While these efforts demonstrated the feasibility of the approach, the efficiency of the M6P-tagging process in plants was found to be poor and requires further improvement. nih.govresearchgate.net

Furthermore, specific enzymes within the M6P metabolic pathway have been targeted for optimization. The gene encoding a mannose-6-phosphate isomerase (BaM6PI) from Bacillus amyloliquefaciens was cloned and overexpressed in E. coli. nih.gov The resulting enzyme exhibited the highest catalytic efficiency (kcat/Km of 13,900 s⁻¹ mM⁻¹) for M6P among all characterized M6PIs and showed high substrate conversion (97%) to fructose-6-phosphate, highlighting its potential for industrial applications. nih.gov

Engineering StrategyEnzyme(s) InvolvedHost OrganismKey Optimization/FindingReference
Cost-effective M6P SynthesisPolyphosphate-dependent mannose kinaseArthrobacter sp. (gene expressed in E. coli)Replaced ATP with polyphosphate; achieved 99.17% conversion by optimizing temperature, metal ions, and substrate levels. mdpi.com
In Planta M6P-TaggingGlcNAc-1-phosphotransferase (PT), Uncovering Enzyme (UCE)ArabidopsisCo-expressed human M6P machinery with a target lysosomal enzyme (IDUA) to produce M6P-tagged protein. Efficiency requires improvement. nih.govmdpi.comresearchgate.net
High-Efficiency Isomerase ProductionMannose-6-phosphate isomerase (BaM6PI)Bacillus amyloliquefaciens (gene expressed in E. coli)Overexpressed enzyme showed very high catalytic efficiency for converting M6P to F6P, demonstrating industrial potential. nih.gov
Enhanced M6P-Tagging PlatformS1S3 co-expression platformNot specifiedTechnology designed to increase a cell's natural ability to phosphorylate lysosomal enzymes, boosting M6P content for ERTs. m6ptherapeutics.com

D Mannose 6 Phosphate Receptor Systems and Ligand Interactions

Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR)

Also known as the IGF2 receptor (IGF2R), the CI-MPR is a large, multifunctional glycoprotein (B1211001) essential for normal development, participating in protein trafficking, lysosomal biogenesis, and the regulation of cell growth. nih.govnih.govwikipedia.org

The CI-MPR is a type I integral membrane protein with a molecular weight of approximately 300 kDa. wikipedia.orgnih.gov Its structure includes a large N-terminal extracytoplasmic region, a single transmembrane domain, and a short C-terminal cytoplasmic tail. wikipedia.org The extensive extracytoplasmic region is its most prominent feature, composed of 15 contiguous, homologous domains known as Mannose 6-Phosphate Receptor Homology (MRH) domains. wikipedia.orgnih.govoup.com These domains are numbered 1 through 15 from the N-terminus. nih.gov

FeatureDescription
Molecular Weight ~300 kDa wikipedia.org
Protein Type Type I integral membrane protein wikipedia.org
Extracytoplasmic Region Comprises 15 contiguous Mannose 6-Phosphate Receptor Homology (MRH) domains. wikipedia.orgnih.gov
MRH Domain Size ~150 amino acid residues each. wikipedia.orgnih.gov
Quaternary Structure Primarily functions as a dimer in the membrane. wikipedia.org
Alternative Name Insulin-like growth factor 2 receptor (IGF2R). wikipedia.orgnih.gov

The CI-MPR possesses multiple binding sites for M6P-containing ligands, a feature that allows it to efficiently recognize and transport a wide array of lysosomal enzymes. wikigenes.orgnih.gov Four distinct carbohydrate-binding sites have been identified within its 15 extracytoplasmic domains. nih.govnih.govnih.gov These binding sites are located in domains 3, 5, 9, and 15. nih.govoup.comnih.gov

The binding sites exhibit different specificities and affinities:

Domains 3 and 9 bind to M6P (a phosphomonoester) with high affinity. wikipedia.orgnih.gov

Domain 5 shows a preference for binding to the phosphodiester form, Man-P-GlcNAc, which is a precursor to the final M6P tag. wikipedia.orgnih.govoup.com This allows the receptor to capture lysosomal enzymes that may have bypassed the final processing step. wikipedia.org

Domain 15 , the most recently identified site, is capable of binding both phosphomonoesters (M6P) and phosphodiesters. oup.comnih.gov

Binding DomainPreferred LigandBinding Affinity (Kd)Key Characteristics
Domain 3 Mannose 6-Phosphate (M6P)HighWorks in concert with adjacent domains to achieve high affinity. nih.govresearchgate.net
Domain 5 Man-P-GlcNAc (phosphodiester)Weak for M6P, higher for phosphodiesterRecognizes precursor tags, acting as a "safety" mechanism. wikipedia.orgnih.gov
Domain 9 Mannose 6-Phosphate (M6P)HighBinds with high affinity without requiring adjacent domains. nih.gov
Domain 15 M6P and Man-P-GlcNAc~13 μM (M6P), ~17 μM (M6P-GlcNAc)A fourth carbohydrate-recognition site capable of binding both forms. oup.comnih.gov

The CI-MPR is a multifunctional receptor, and its identity as the insulin-like growth factor II (IGF-II) receptor is well-established. wikipedia.orgnih.gov This dual function is possible because the binding sites for M6P and IGF-II are located on different domains of the receptor, and the binding of one ligand does not inhibit the binding of the other. nih.gov

The primary binding site for IGF-II is located within domain 11 . wikipedia.orgnih.gov Studies have shown that the CI-MPR binds IGF-II with very high affinity, exhibiting a dissociation constant (Kd) of approximately 0.2 nM. nih.gov A fibronectin type II-like insert found in domain 13 interacts with domain 11 and is known to enhance the receptor's affinity for IGF-II. nih.govresearchgate.net When present on the cell surface, the CI-MPR binds to extracellular IGF-II, leading to the internalization and subsequent degradation of the growth factor in lysosomes, thereby regulating its levels in the body. wikipedia.org In contrast, the CD-MPR does not bind IGF-II. nih.gov

LigandBinding Domain(s)Binding Affinity (Kd)Function of Interaction
IGF-II Domain 11 (primary), enhanced by Domain 13 wikipedia.orgnih.gov~0.2 nM nih.govInternalization and degradation of IGF-II, regulating its extracellular levels. wikipedia.org
IGF-I Low affinity binding site~0.4 µM nih.govBinds with much lower affinity compared to IGF-II. nih.gov
Insulin Not detectedN/ABinding could not be detected in studies. nih.gov

The functioning of the CI-MPR is governed by allosteric regulation, where ligand binding at one site induces conformational changes that affect remote sites on the protein. nih.govnumberanalytics.com This dynamic behavior is crucial for achieving high-affinity binding and responding to different cellular environments, such as changes in pH. nih.govnih.gov

Electron microscopy and other structural analyses have shown that the N-terminal region of the CI-MPR undergoes significant conformational changes when it binds to a ligand or is exposed to different pH levels. nih.govnih.gov For example, the binding of a ligand to domain 3 can facilitate changes in the orientation of other domains, which can either expose or conceal other binding sites or alter the stability of a binding pocket. nih.gov This inter-domain cooperativity is a key aspect of its mechanism. nih.govnih.gov Structural studies of multi-domain constructs have shown that interactions between domains, such as domain 1 stabilizing the binding pocket of domain 3, can increase the affinity for M6P-bearing ligands by orders of magnitude compared to the individual domains alone. researchgate.net This allosteric mechanism allows the receptor to fine-tune its recognition of the approximately 60 different lysosomal enzymes it must transport. nih.govnih.gov

Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR)

The CD-MPR is the smaller of the two M6P receptors and works in concert with the CI-MPR to ensure the proper trafficking of lysosomal hydrolases. nih.gov

The CD-MPR is a type I transmembrane protein with a molecular weight of about 46 kDa. wikipedia.orgwikipedia.org Its extracytoplasmic region is much smaller than that of the CI-MPR, containing only a single P-type carbohydrate recognition domain per polypeptide chain. wikipedia.orgebi.ac.uk Each monomeric unit forms a flattened, nine-stranded β-barrel structure that creates a deep binding pocket for the M6P ligand. wikipedia.orgebi.ac.uk

In membranes, the CD-MPR exists predominantly as a stable homodimer , a state facilitated by hydrophobic interactions and its transmembrane domain. ebi.ac.uknih.gov However, monomeric and tetrameric forms are also believed to exist, with the balance between these different oligomeric states influenced by factors like pH, temperature, and the presence of M6P ligands. wikipedia.org While the receptor is termed "cation-dependent" because divalent cations can increase its binding affinity for ligands, these cations are not strictly required for ligand binding by the human CD-MPR. wikipedia.orgnih.gov Upon ligand binding, the homodimer undergoes a significant "scissoring" conformational change, transitioning from a closed, ligand-free state to an open, ligand-bound state. researchgate.net

FeatureDescription
Molecular Weight ~46 kDa wikipedia.orgwikipedia.org
Protein Type Type I transmembrane protein wikipedia.org
Extracytoplasmic Region Contains a single P-type carbohydrate recognition domain per monomer. wikipedia.orgebi.ac.uk
Monomer Structure Flattened 9-stranded β-barrel. wikipedia.orgebi.ac.uk
Oligomeric State Predominantly a homodimer; monomeric and tetrameric forms also exist. wikipedia.orgebi.ac.uknih.gov
Cation Requirement Divalent cations enhance binding affinity but are not essential for human CD-MPR. wikipedia.orgnih.gov
Conformational Change Undergoes a scissoring motion from a "closed" (unbound) to an "open" (ligand-bound) conformation. researchgate.net

Role of Divalent Cations in Ligand Binding

The binding characteristics of the two mannose 6-phosphate receptors are distinguished by their dependence on divalent cations. nih.gov The cation-dependent mannose 6-phosphate receptor (CD-MPR) exhibits enhanced ligand binding in the presence of divalent cations, although they are not absolutely essential for its function. wikipedia.orgunisciel.fr The presence of cations such as Mn²⁺ can increase the binding affinity of the CD-MPR for M6P and lysosomal enzymes by approximately four-fold. nih.govnih.gov For instance, the dissociation constant (Kd) for pentamannose phosphate (B84403) binding to the CD-MPR improves from 2.5 x 10⁻⁵ M in the absence of Mn²⁺ (with EDTA) to 6 x 10⁻⁶ M in its presence. researchgate.netnih.gov This enhancement is attributed to a conserved aspartic acid residue (Asp-103) in the CD-MPR's binding pocket, which is not present in the CI-MPR. nih.govunisciel.fr This residue's negative charge is neutralized by the divalent cation, facilitating high-affinity binding to the phosphate group of the ligand. nih.gov The CD-MPR also utilizes residues Asp-103, Asn-104, and His-105 to form favorable hydrogen bonds with the phosphate moiety, a process aided by the presence of a Mn²⁺ ion. wikipedia.org

In stark contrast, the cation-independent mannose 6-phosphate receptor (CI-MPR) binds its ligands with high affinity without the requirement for divalent cations. nih.gov Its M6P-binding domains lack the analogous aspartic acid residue found in the CD-MPR, explaining its cation-independent nature. unisciel.fr

Comparative Analysis of CI-MPR and CD-MPR Ligand Specificity and Functional Differences

While both the CI-MPR and CD-MPR bind M6P, they exhibit significant differences in their structure, ligand specificity, and physiological functions. wikipedia.orgnih.gov The CI-MPR is a large, ~300 kDa monomeric protein with 15 repeating domains, containing three distinct M6P binding sites located in domains 3, 5, and 9. wikipedia.orgnih.govnih.gov The CD-MPR is a smaller, ~46 kDa protein that functions as a homodimer, with each subunit possessing a single M6P binding site. wikipedia.orgnih.gov

Ligand Specificity: A key difference lies in their ability to recognize different forms of the M6P signal. The CI-MPR can bind to both the final phosphomonoester (Man-6-P) and the phosphodiester intermediate (Man-P-GlcNAc), where the phosphate is covered by an N-acetylglucosamine residue. nih.gov Specifically, domain 5 of the CI-MPR shows a preference for the phosphodiester. oup.com This serves as a cellular failsafe, allowing the receptor to capture lysosomal enzymes that may have bypassed the final processing step. wikipedia.org Conversely, the CD-MPR demonstrates no detectable affinity for the phosphodiester ligand. researchgate.netnih.gov

Recent studies using phosphorylated glycan microarrays have revealed further nuances: the CD-MPR shows a preference for glycans containing two phosphomonoesters, while the CI-MPR displays little difference in its affinity for glycans with one or two such modifications. nih.gov

Functional Differences: Functionally, both receptors bind ligands optimally in the slightly acidic environment of the trans-Golgi network (pH ~6.5) and release them in the more acidic late endosomes (pH < 5.5). nih.gov However, their activity at neutral pH differs significantly. The CI-MPR retains its ability to bind ligands at neutral pH, which allows it to function at the cell surface, internalizing extracellular M6P-containing ligands. nih.govnih.gov The CD-MPR, on the other hand, loses its ligand-binding capability at neutral pH and does not function at the cell surface. nih.govnih.gov This is reflected in their distinct tissue distribution; for example, in rat liver, the CI-MPR is intensely expressed in hepatocytes, whereas the CD-MPR is found at high levels in Kupffer cells and bile duct epithelial cells, suggesting distinct functional roles for each receptor in the organ. nih.gov

FeatureCation-Independent MPR (CI-MPR)Cation-Dependent MPR (CD-MPR)
Size~300 kDa~46 kDa (as a homodimer)
StructureMonomer with 15 domainsDimer, one binding site per subunit
M6P Binding Sites3 (Domains 3, 5, 9)1 per subunit
Divalent Cation RequirementNoYes, for optimal binding (4-fold enhancement)
Phosphodiester (Man-P-GlcNAc) BindingYes (Domain 5)No
Function at Cell Surface (Neutral pH)YesNo

Molecular Determinants of Mannose 6-Phosphate Recognition

Contributions of Phosphate and Hydroxyl Groups to Receptor Binding

The recognition of D-mannose 6-phosphate is a highly specific process, with both the phosphate group and key hydroxyl groups on the mannose ring making critical contributions to the binding energy. Both the CI-MPR and CD-MPR share four essential amino acid residues (a glutamine, an arginine, a glutamic acid, and a tyrosine) that form hydrogen bonds with the hydroxyl groups of the mannose ring. wikipedia.org

Studies measuring the binding affinity of various M6P analogues have quantified the importance of specific functional groups. The 6-phosphate group and the 2-hydroxyl group of mannose are particularly crucial, with each estimated to contribute approximately 4–5 kcal/mol of Gibbs free energy to the binding reaction. researchgate.netnih.gov The necessity of the 2-hydroxyl group is demonstrated by the fact that its removal or a change in its stereochemistry (epimerization), as seen in glucose 6-phosphate, completely abolishes recognition by the receptor. nih.gov In contrast, neither receptor appears to interact significantly with the anomeric oxygen of M6P. researchgate.netnih.gov The interaction with the phosphate moiety itself differs slightly between the receptors; domain 3 of the CI-MPR uses a serine residue (Ser-386) and a water molecule, while the CD-MPR uses a cluster of residues (Asp-103, Asn-104, His-105) and a Mn²⁺ ion for this purpose. wikipedia.org

Glycan Structure Determinants for Receptor Affinity and Cellular Uptake

Beyond the core M6P moiety, the structure of the larger N-linked glycan plays a significant role in modulating binding affinity and subsequent cellular uptake. The primary determinant for receptor binding is the presence of an M6P residue at a terminal position of the glycan. nih.gov

Research has shown that linear glycans with a terminal M6P linked α1,2 to the penultimate mannose are the most potent inhibitors and, by extension, the highest-affinity ligands. nih.gov Glycans where the M6P is linked via α1,3 or α1,6 to the next mannose residue exhibit dramatically reduced affinity for the CI-MPR. rsc.org The presence of multiple M6P tags on a single ligand, creating multivalency, can also significantly enhance binding affinity. unisciel.fr For example, a divalent ligand with two phosphomonoesters binds to the CD-MPR with a Kd of 2 x 10⁻⁷ M, a roughly 30-fold higher affinity than monovalent ligands like M6P (Kd = 8 x 10⁻⁶ M). researchgate.netnih.gov This increased affinity for multivalent ligands is a key reason for the dimeric nature of the receptors. unisciel.fr

Design and Affinity Studies of D-Mannose 6-Phosphate Analogues

To overcome certain limitations of the natural M6P signal, such as its susceptibility to degradation by phosphatases in the bloodstream, researchers have designed and synthesized a variety of stable M6P analogues. nih.govfrontiersin.org These synthetic molecules often replace the phosphate group with more stable moieties like phosphonates, carboxylates, or malonates. nih.gov

One prominent class of analogues is known as AMFA (Analogues of M6P Functionalized at the Anomeric position). frontiersin.orgnih.gov These are non-phosphate, serum-resistant derivatives designed to bind efficiently to the CI-MPR. nih.govresearchgate.net Another example is a 6-phosphonomethyl mannose analogue, which demonstrated a superior binding affinity (IC₅₀ = 4.5 µM) to the CI-MPR compared to natural M6P (IC₅₀ = 13 µM) in one study. nih.gov Conversely, shortening the chain that carries the phosphonate (B1237965) group was found to be unfavorable, drastically reducing binding affinity. nih.gov These engineered analogues have shown promise in enhancing the cellular uptake and therapeutic efficacy of lysosomal enzymes in the context of enzyme replacement therapy for diseases like Pompe disease. nih.govresearchgate.net

Binding Affinities of M6P and Analogues to Mannose 6-Phosphate Receptors
LigandReceptorBinding Affinity (Kd or IC50)Reference
Mannose 6-phosphate (M6P)CD-MPR8 x 10-6 M (Kd) researchgate.netnih.gov
Pentamannose phosphate (monovalent)CD-MPR6 x 10-6 M (Kd) researchgate.netnih.gov
High mannose oligosaccharide (divalent)CD-MPR2 x 10-7 M (Kd) researchgate.netnih.gov
Mannose 6-phosphate (M6P)CI-MPR13 µM (IC50) nih.gov
6-Phosphonomethyl mannose (analogue)CI-MPR4.5 µM (IC50) nih.gov
Short-chain phosphonate analogueCI-MPR137 µM (IC50) nih.gov

Cellular and Molecular Mechanisms of D Mannose 6 Phosphate Mediated Trafficking

Lysosomal Enzyme Targeting Pathway

The journey of a lysosomal enzyme from its synthesis to its final destination within the lysosome is a multi-step process that relies on the specific recognition of a unique carbohydrate marker, mannose 6-phosphate.

The synthesis of lysosomal hydrolases begins on ribosomes bound to the rough endoplasmic reticulum (ER). nih.govnih.gov As the nascent polypeptide chain enters the ER lumen, it undergoes co-translational N-linked glycosylation. nih.govnih.govresearchgate.net This process involves the transfer of a pre-formed oligosaccharide precursor, typically consisting of 14 sugar residues (including N-acetylglucosamine, mannose, and glucose), to specific asparagine residues within the polypeptide chain. uca.edu

Following their synthesis and initial glycosylation in the ER, these glycoproteins are transported to the Golgi complex for further processing and modification. researchgate.netuca.edu The Golgi apparatus, a series of flattened membrane-enclosed sacs called cisternae, is functionally and spatially divided into the cis-Golgi network (CGN), medial-Golgi, and trans-Golgi network (TGN). nih.gov As the lysosomal hydrolases transit through these compartments, their N-linked oligosaccharides are subject to a series of trimming and modification reactions catalyzed by various glycosyltransferases and glycosidases. researchgate.netresearchgate.net

A crucial event in the targeting of lysosomal enzymes occurs in the cis-Golgi apparatus: the addition of the mannose 6-phosphate recognition marker. nih.govwikipedia.org This process is a two-step enzymatic reaction. First, the enzyme UDP-N-acetylglucosamine-1-phosphotransferase (also known as GlcNAc-1-phosphotransferase) recognizes and binds to a specific protein signal patch on the surface of the lysosomal hydrolase. nih.govresearchgate.netembopress.org This enzyme then catalyzes the transfer of an N-acetylglucosamine-1-phosphate group from UDP-N-acetylglucosamine to the C6 hydroxyl group of one or more mannose residues on the N-linked oligosaccharides of the hydrolase. wikipedia.orgpnas.orgbiologists.com

In the second step, a second enzyme, α-N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (also called the "uncovering enzyme"), removes the terminal N-acetylglucosamine residue, exposing the mannose 6-phosphate group. pnas.orgyoutube.com This uncovered M6P moiety serves as the specific recognition signal for the subsequent sorting and transport of the lysosomal enzyme. youtube.com

Table 1: Key Enzymes in M6P Tagging

EnzymeLocationFunction
UDP-N-acetylglucosamine-1-phosphotransferasecis-GolgiTransfers N-acetylglucosamine-1-phosphate to mannose residues of lysosomal hydrolases.
α-N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidasetrans-GolgiRemoves the N-acetylglucosamine, exposing the M6P recognition marker.

Once tagged with M6P, the lysosomal hydrolases move to the trans-Golgi network (TGN), the major sorting station of the secretory pathway. nih.govwikipedia.org Within the TGN, the M6P recognition marker is recognized and bound by specific transmembrane proteins known as mannose 6-phosphate receptors (MPRs). nih.govwikipedia.org

There are two main types of MPRs: the cation-independent mannose 6-phosphate receptor (CI-MPR), which has a molecular weight of approximately 300 kDa, and the cation-dependent mannose 6-phosphate receptor (CD-MPR), a smaller dimeric receptor of about 46 kDa. wikipedia.org Both receptors bind M6P with high affinity at the slightly acidic pH of the TGN (pH 6.5–6.7). wikipedia.orgwikipedia.org The binding of the M6P-tagged lysosomal hydrolase to the luminal domain of the MPR initiates the process of packaging these enzymes into transport vesicles destined for the endosomal-lysosomal system. nih.gov

The cytosolic tails of the MPRs contain specific sorting signals that interact with components of the vesicle budding machinery. nih.gov These signals, which include acidic-cluster-dileucine motifs, bind to adaptor proteins, such as the Golgi-localized, gamma-ear-containing, ARF-binding proteins (GGAs) and adaptor protein 1 (AP-1). biologists.comnih.gov This interaction promotes the recruitment of clathrin to the TGN membrane, leading to the formation of clathrin-coated pits that bud off to form transport vesicles. nih.govbiologists.com

These vesicles, carrying the MPR-lysosomal hydrolase complexes, are then transported from the TGN and fuse with late endosomes. researchgate.netbio-techne.com The specific targeting and fusion of these vesicles with the correct endosomal compartment are mediated by a complex interplay of Rab GTPases and SNARE proteins.

Table 2: Components of Vesicular Transport from the TGN

ComponentFunction
Mannose 6-Phosphate Receptors (MPRs)Bind M6P-tagged hydrolases in the TGN.
Adaptor Proteins (GGAs, AP-1)Link MPRs to the clathrin coat.
ClathrinForms the protein coat of the transport vesicle.
Rab GTPasesRegulate vesicle targeting and fusion.
SNARE ProteinsMediate the fusion of the vesicle with the target membrane.

The interior of the late endosomes is maintained at an acidic pH (around 5.0-6.0). wikipedia.org This acidic environment causes a conformational change in the MPRs, leading to the dissociation of the M6P-tagged lysosomal hydrolases from their receptors. wikipedia.orgbio-techne.com Once released, the hydrolases are eventually delivered to the lysosomes, where the phosphate (B84403) group is removed, and they become active degradative enzymes.

The now-unbound MPRs are segregated into different regions of the late endosome and are recycled back to the TGN for another round of lysosomal enzyme transport. wikipedia.orgwikipedia.orgbio-techne.com This recycling process is crucial for maintaining the efficiency of the M6P pathway. A portion of the MPRs, particularly the CI-MPR, can also be transported to the cell surface. wikipedia.org

Extracellular Roles and Secretion of M6P-Tagged Proteins

While the primary function of the M6P pathway is the intracellular targeting of lysosomal enzymes, a fraction of M6P-tagged proteins can be secreted from the cell. nih.gov This can occur if the sorting machinery in the TGN becomes saturated or if there are defects in the M6P pathway.

Once in the extracellular space, these M6P-tagged lysosomal enzymes can be recognized and endocytosed by neighboring cells through the CI-MPRs present on their plasma membranes. m6ptherapeutics.comnih.govyoutube.com This process of secretion and recapture provides a mechanism for the intercellular transfer of lysosomal enzymes and is the basis for enzyme replacement therapy (ERT) for certain lysosomal storage diseases. m6ptherapeutics.comnih.gov In ERT, recombinant lysosomal enzymes containing the M6P marker are administered to patients, and these enzymes are then taken up by the cells via the cell surface CI-MPRs and delivered to the lysosomes. nih.gov

Mechanisms of Secretion of Lysosomal Enzymes

The secretion of lysosomal enzymes is intrinsically linked to the efficiency of their initial targeting to lysosomes from the Golgi apparatus. The primary pathway for delivering newly synthesized lysosomal hydrolases involves the addition of a mannose 6-phosphate (M6P) tag in the cis-Golgi. wikipedia.org This modification allows the enzymes to be recognized and bound by mannose 6-phosphate receptors (MPRs) in the trans-Golgi network (TGN). nih.govembopress.orgfrontiersin.org The enzyme-receptor complexes are then sorted into clathrin-coated vesicles and transported to the late endosomes. nih.govtandfonline.com The acidic environment of the late endosomes facilitates the dissociation of the enzymes from the receptors, allowing the enzymes to be delivered to the lysosomes while the receptors are recycled back to the TGN. wikipedia.orgrupress.orgnih.gov

However, when this targeting mechanism is compromised, lysosomal enzymes are missorted and subsequently secreted from the cell. mhmedical.com This phenomenon is prominently observed in I-cell disease (Mucolipidosis II), a lysosomal storage disorder caused by a deficiency in the enzyme N-acetylglucosamine-1-phosphotransferase. picmonic.commedscape.com This enzyme is responsible for the first step in the synthesis of the M6P recognition marker. mhmedical.comnih.gov In the absence of a functional phosphotransferase, lysosomal enzymes are not tagged with M6P and are therefore not recognized by the MPRs in the TGN. picmonic.commhmedical.com As a result, these enzymes are treated as secretory proteins and are constitutively secreted into the extracellular space. mhmedical.commedscape.comnih.gov This leads to a significant increase in the levels of lysosomal enzymes in the plasma and other body fluids of affected individuals. mhmedical.compicmonic.com

Even in normal cells, a fraction of lysosomal enzymes may escape the initial sorting process in the TGN and enter the secretory pathway. nih.govwikipedia.org This "leaky" secretion is a normal physiological process, and the secreted enzymes can be recaptured by the cell through a scavenging mechanism.

FactorRole in Lysosomal Enzyme TraffickingConsequence of Dysfunction
N-acetylglucosamine-1-phosphotransferase Catalyzes the initial step in the formation of the M6P recognition marker on lysosomal enzymes in the Golgi apparatus. mhmedical.comnih.govDeficiency leads to the absence of the M6P tag, causing missorting and hypersecretion of lysosomal enzymes, as seen in I-cell disease. picmonic.commedscape.com
Mannose 6-Phosphate Receptors (MPRs) Recognize and bind to M6P-tagged lysosomal enzymes in the trans-Golgi network, mediating their transport to late endosomes. nih.govembopress.orgIn the absence of M6P tags to bind, MPRs cannot sort lysosomal enzymes, leading to their default secretion from the cell. mhmedical.com
Acidic pH of Late Endosomes Facilitates the dissociation of lysosomal enzymes from MPRs, allowing for the delivery of enzymes to lysosomes and the recycling of receptors. wikipedia.orgrupress.orgNeutralization of endosomal pH can disrupt this dissociation, leading to the accumulation of receptor-ligand complexes and impairing receptor recycling. rupress.orgnih.gov

Receptor-Mediated Scavenging of Extracellular Enzymes by Cell Surface Receptors

Cells possess a mechanism to recapture secreted lysosomal enzymes from the extracellular environment, a process known as receptor-mediated scavenging. This pathway is crucial for correcting the missorting of lysosomal enzymes and is the foundational principle behind enzyme replacement therapy (ERT) for several lysosomal storage diseases. wikipedia.orgtandfonline.com The key players in this process are the mannose 6-phosphate receptors (MPRs) that are present on the cell surface. m6ptherapeutics.comresearchgate.net

There are two main types of MPRs: the cation-independent mannose 6-phosphate receptor (CI-MPR), also known as the M6P/Insulin-like growth factor II (IGF-II) receptor, and the cation-dependent mannose 6-phosphate receptor (CD-MPR). wikipedia.org While both receptors are involved in the intracellular sorting of lysosomal enzymes, the CI-MPR plays a more significant role in the endocytosis of extracellular M6P-containing ligands. nih.govnih.gov Approximately 10-20% of the CI-MPR is located on the plasma membrane, where it can bind to secreted lysosomal enzymes that bear the M6P marker and internalize them through clathrin-mediated endocytosis. nih.govtandfonline.comwikipedia.org

Once internalized, the enzyme-receptor complexes are transported to early and then late endosomes. As with the intracellular sorting pathway, the acidic environment of the late endosomes causes the dissociation of the enzyme from the receptor. wikipedia.org The enzyme is then delivered to the lysosome, while the CI-MPR is recycled back to the cell surface or the TGN. wikipedia.orgwikipedia.org The CD-MPR, while also cycling to the plasma membrane, is less efficient at scavenging extracellular lysosomal enzymes because its binding affinity for M6P is significantly reduced at the neutral pH of the extracellular environment. nih.gov

ReceptorSizeCation DependencePrimary Function in ScavengingpH Optimum for Binding
Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR) ~300 kDaNoMajor receptor for the endocytosis of extracellular M6P-containing lysosomal enzymes. nih.govnih.govpH 6.0 - 7.0 wikipedia.org
Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR) ~46 kDa (dimer)Yes (for efficient recognition) wikipedia.orgMinor role in scavenging due to reduced binding affinity at neutral pH. nih.govpH 6.0 - 7.0 wikipedia.org

Transcytosis Across Biological Barriers (e.g., Blood-Brain Barrier)

The delivery of lysosomal enzymes to the central nervous system (CNS) is hindered by the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells. pnas.orgresearchgate.netnih.gov However, research has shown that in certain developmental stages, a mechanism exists for the transport of lysosomal enzymes across the BBB via M6P receptor-mediated transcytosis. pnas.orgnih.govfrontiersin.org

Studies in neonatal mice have demonstrated that systemically administered lysosomal enzymes, such as β-glucuronidase (GUS) and sulfamidase, can cross the BBB and enter the brain parenchyma. pnas.orgnih.gov This transport is dependent on the presence of the M6P marker on the enzymes and is mediated by the CI-MPR expressed on the luminal surface of the brain capillary endothelial cells. pnas.orgnih.govnih.gov The process is saturable and can be inhibited by the co-administration of M6P, indicating a specific receptor-mediated mechanism. pnas.orgnih.gov

This M6P receptor-mediated transport across the BBB is, however, developmentally regulated and is significantly downregulated in adult animals. pnas.orgnih.govnih.gov The brain influx rate of phosphorylated GUS in 2-day-old mice was found to be 0.21 μl/g·min, which decreased with age and was not significant by 7 weeks of age. pnas.orgnih.gov Similarly, the transport of sulfamidase across the BBB was observed in neonatal mice but was negligible in adult mice. nih.gov This age-dependent loss of transport presents a major challenge for enzyme replacement therapy for lysosomal storage diseases with neurological involvement. researchgate.netnih.gov However, some studies suggest that this transport can be transiently induced in adult mice through pharmacological manipulation, for example, with the use of epinephrine. plos.orgnih.govpnas.org

EnzymeAnimal ModelAgeBrain Influx Rate (Kin)Key Findings
β-glucuronidase (P-GUS) Mouse2-day-old0.21 μl/g·min pnas.orgnih.govTransport is mediated by the M6P receptor and is significantly higher than in adults. pnas.orgnih.gov
β-glucuronidase (P-GUS) Mouse7-week-oldNot significant pnas.orgnih.govThe M6P receptor-mediated transport is developmentally downregulated. pnas.orgnih.gov
Sulfamidase Mouse2-day-oldSignificantly higher than albuminTransport across the BBB is observed and is M6P receptor-dependent. nih.gov
Sulfamidase Mouse8-week-oldNegligibleDemonstrates the developmental downregulation of the transport mechanism. nih.gov

Functional Roles of D Mannose 6 Phosphate in Cellular Physiology

Regulation of Glycoprotein (B1211001) Synthesis and Modification

D-mannose 6-phosphate is intrinsically linked to the synthesis and modification of glycoproteins, particularly those destined for the lysosome. This regulation is a cornerstone of cellular quality control and protein trafficking.

The journey of many glycoproteins begins in the endoplasmic reticulum (ER), where they undergo N-linked glycosylation. youtube.com This process involves the attachment of a pre-assembled oligosaccharide chain to asparagine residues of the nascent polypeptide. youtube.com D-mannose 6-phosphate is a key precursor for the synthesis of the dolichol-linked oligosaccharide (LLO), the donor of this glycan chain. nih.gov Specifically, M6P is converted to mannose-1-phosphate, which is then used to form GDP-mannose, a crucial building block for the LLO. nih.gov

The modification of glycoproteins with the M6P tag is a highly specific process that occurs in the cis-Golgi apparatus. wikipedia.org It is a two-step enzymatic reaction. First, the enzyme GlcNAc-1-phosphotransferase recognizes and transfers N-acetylglucosamine-1-phosphate to specific mannose residues on the N-linked oligosaccharides of lysosomal hydrolases. frontiersin.orgnih.gov Subsequently, a second enzyme, an N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (also known as the "uncovering enzyme"), removes the N-acetylglucosamine (GlcNAc) cap, exposing the M6P recognition marker. frontiersin.orgnih.gov

This M6P tag acts as a specific sorting signal. In the trans-Golgi network, the M6P moiety is recognized by mannose 6-phosphate receptors (M6PRs), which are transmembrane proteins. wikipedia.org This binding event ensures the packaging of these tagged enzymes into clathrin-coated vesicles that bud off from the Golgi and are transported to the endosomal-lysosomal system. nih.gov The acidic environment of the late endosomes facilitates the dissociation of the M6P-tagged enzyme from its receptor, delivering the hydrolase to the lysosome where it can perform its degradative functions. wikipedia.org The M6PRs are then recycled back to the Golgi for further rounds of transport. wikipedia.org

EnzymeLocationFunction in M6P-dependent Glycoprotein Modification
GlcNAc-1-phosphotransferase cis-GolgiRecognizes lysosomal hydrolases and adds GlcNAc-1-phosphate to mannose residues. frontiersin.orgnih.gov
Uncovering Enzyme trans-GolgiRemoves the GlcNAc cap to expose the M6P recognition signal. frontiersin.orgnih.gov
Mannose 6-Phosphate Receptors (M6PRs) trans-Golgi Network, Endosomes, Cell SurfaceBind to M6P-tagged proteins for transport to lysosomes. wikipedia.org

Participation in Cellular Signaling Pathways

The influence of D-mannose 6-phosphate extends beyond protein trafficking into the realm of cellular signaling, primarily through its interaction with the cation-independent mannose 6-phosphate receptor (CI-M6PR), also known as the insulin-like growth factor 2 receptor (IGF2R). wikipedia.org This receptor is a multifunctional protein that binds both M6P-tagged ligands and insulin-like growth factor 2 (IGF-II). nih.gov

The dual binding capacity of the M6P/IGF2R places it at a critical intersection of signaling pathways. By binding to M6P-tagged glycoproteins, it mediates their clearance from the extracellular environment and their delivery to lysosomes. nih.gov This function is crucial for regulating the activity of various secreted proteins, including certain growth factors and enzymes.

The binding of IGF-II to the M6P/IGF2R is generally considered to be a mechanism for clearing this potent mitogen, thereby acting as a tumor suppressor by limiting the amount of IGF-II available to bind to the growth-promoting IGF-1 receptor. nih.gov However, some studies suggest that the M6P/IGF2R may also be capable of initiating its own signaling cascades. nih.gov Although it lacks an intrinsic kinase domain, evidence points towards its ability to interact with and activate G-proteins, specifically Gi-2, through a region in its cytoplasmic domain. mdpi.com This interaction can initiate downstream signaling events.

Furthermore, the M6P/IGF2R can modulate the activity of other signaling molecules. For instance, it can bind to the latent form of transforming growth factor-beta (TGF-β), playing a role in its activation and signaling. nih.gov It also interacts with the urokinase-type plasminogen activator receptor (uPAR), influencing cell adhesion and migration.

ReceptorLigandsKey Signaling Functions
M6P/IGF2R (CI-M6PR) M6P-tagged proteins, IGF-II, Latent TGF-β, Retinoic AcidSequesters and clears IGF-II, potentially activates G-protein signaling, modulates TGF-β and uPAR activity. nih.govnih.govmdpi.com

Influence on Intracellular Cholesterol Homeostasis

Recent research has uncovered a critical role for the D-mannose 6-phosphate pathway in maintaining intracellular cholesterol homeostasis, particularly within pancreatic acinar cells. nih.gov Disruption of this pathway can lead to significant dysregulation of cholesterol metabolism.

A study involving the ablation of the Gnptab gene, which encodes a key enzyme in the M6P pathway (GlcNAc-1-phosphotransferase), resulted in disrupted cholesterol turnover in pancreatic acinar cells. nih.gov This disruption led to the accumulation of non-esterified cholesterol within lysosomes and autolysosomes. nih.gov Consequently, the plasma membrane experienced a depletion of cholesterol, which in turn triggered an upregulation of cholesterol synthesis and uptake pathways, likely through the activation of Sterol Regulatory Element-Binding Proteins (SREBPs). nih.govnih.gov

Furthermore, evidence suggests that cholesterol itself is required for the proper trafficking of the cation-independent mannose 6-phosphate receptor (CI-M6PR). Cholesterol is necessary for the exit of the CI-M6PR from late endosomes back to the Golgi apparatus. nih.gov A deficiency in cholesterol can lead to the accumulation of the CI-M6PR in these compartments, thereby impairing the entire M6P-dependent trafficking pathway. nih.gov

This intricate relationship highlights a feedback loop where the M6P pathway influences cholesterol metabolism, and cholesterol levels, in turn, are essential for the proper functioning of the M6P pathway. Dysregulation in this axis has been implicated in the pathogenesis of pancreatitis. nih.gov

Modulation of Cellular Growth and Metabolism

D-mannose 6-phosphate and its metabolic precursor, mannose, have been shown to exert significant modulatory effects on cellular growth and metabolism, particularly in the context of cancer and immunology.

In certain cancer cells, the accumulation of intracellular M6P can act as a growth retardant. nih.gov Mannose is taken up by the same glucose transporters, and its subsequent phosphorylation to M6P can interfere with glucose metabolism by inhibiting key enzymes in glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. nih.gov This metabolic "clogging" can lead to a depletion of ATP and the building blocks necessary for DNA synthesis, thereby slowing cell proliferation and enhancing the efficacy of chemotherapy. elifesciences.org The sensitivity of cancer cells to mannose-induced growth inhibition is dependent on the levels of phosphomannose isomerase (PMI), the enzyme that converts M6P to fructose-6-phosphate (B1210287). nih.gov Cells with low PMI levels are more susceptible to the anti-tumor effects of mannose. nih.gov

The M6P/IGF2R also plays a direct role in modulating cellular growth. By sequestering and promoting the degradation of the mitogen IGF-II, it acts as a tumor suppressor. nih.gov Increased expression of the M6P/IGF2R in breast cancer cells has been shown to reduce their tumorigenic properties, including decreased growth rate, invasiveness, and motility. nih.gov

In the field of immunometabolism, cellular metabolic pathways are recognized as key regulators of immune cell function. numberanalytics.com The metabolic state of immune cells, such as T cells and macrophages, dictates their activation and effector functions. mdpi.comnih.gov While direct studies on the specific role of M6P in immunometabolism are emerging, the established impact of mannose on cellular metabolism suggests a potential role for the M6P pathway in modulating immune responses. For instance, the metabolic reprogramming induced by M6P accumulation could influence the differentiation and function of immune cells.

Cellular ContextEffect of Increased M6P/MannoseUnderlying Mechanism
Cancer Cells (low PMI) Growth retardation, enhanced chemosensitivityInhibition of glycolysis, PPP, and TCA cycle; dNTP loss. nih.govelifesciences.org
Breast Cancer Cells Reduced tumorigenicity, invasiveness, and motilityIncreased M6P/IGF2R expression leading to reduced IGF-II signaling. nih.gov
Immune Cells Potential modulation of immune responseAlteration of cellular metabolism, influencing immune cell activation and function. numberanalytics.commdpi.comnih.gov

Role in Host-Pathogen Interactions (e.g., Viral Infection, Fungal Interactions)

The D-mannose 6-phosphate pathway and the broader mannose metabolism are critically involved in the complex interplay between hosts and various pathogens, including viruses and fungi.

Many viruses exploit the host's cellular machinery for their own replication, and the M6P pathway is a frequent target. frontiersin.org Some viruses utilize the M6P pathway for their entry into host cells or for the processing of their own glycoproteins. The surface proteins of certain viruses can be modified with M6P, allowing them to bind to M6P receptors on the cell surface and trigger endocytosis. frontiersin.org Furthermore, some viral glycoproteins require processing by lysosomal hydrolases, which are delivered to the lysosome via the M6P pathway, to become fully functional. wikipedia.org Conversely, the host can leverage the M6P pathway as a defense mechanism. For example, during herpes simplex virus 1 (HSV-1) infection, ER stress can lead to an increase in M6P levels, which in turn triggers the destruction of the host's lipid-linked oligosaccharides, thereby depleting a resource necessary for the glycosylation of viral envelope proteins. nih.gov

In the context of fungal infections, the recognition of mannose-containing structures on the fungal cell wall is a key aspect of the innate immune response. The cell wall of fungi like Candida albicans is rich in mannans, which are polymers of mannose. mdpi.com These mannans, including those with phosphodiester-linked mannose residues, are recognized by pattern recognition receptors (PRRs) on immune cells, such as the mannose receptor (MR) and Dectin-2. nih.govmedicaljournals.senih.gov This recognition triggers downstream signaling cascades that lead to phagocytosis and the production of cytokines, initiating an inflammatory response to control the fungal infection. mdpi.com While not a direct interaction with soluble M6P, the recognition of mannosylated fungal components highlights the central role of mannose-based structures in host-pathogen interactions. The metabolic state of both the host and the fungus, which involves the M6P pathway, can influence the outcome of the infection.

Pathogen TypeRole of M6P Pathway/Mannose Metabolism
Viruses (e.g., HSV-1) Viral entry, viral glycoprotein processing, host defense mechanism by depleting LLOs. nih.govfrontiersin.org
Fungi (e.g., Candida albicans) Recognition of fungal mannans by host immune receptors (e.g., Mannose Receptor, Dectin-2) to initiate an immune response. mdpi.comnih.govnih.gov

Research Methodologies and Analytical Techniques for D Mannose 6 Phosphate

Quantitative and Qualitative Analysis of D-Mannose 6-Phosphate

The analysis of D-mannose 6-phosphate can be approached through several methodologies, each offering distinct advantages in terms of sensitivity, specificity, and the nature of the data provided (qualitative versus quantitative).

Enzymatic colorimetric assays provide a specific and practical method for quantifying phosphorylated sugars. While direct assays for D-mannose 6-phosphate are not standard, they can be designed by coupling several enzymatic reactions. The principle relies on the conversion of M6P into a product that can be measured spectrophotometrically.

A common strategy involves a multi-enzyme cascade:

Phosphomannomutase (PMM) isomerizes D-mannose 6-phosphate to D-mannose 1-phosphate.

Alternatively, Mannose 6-phosphate isomerase (MPI) converts D-mannose 6-phosphate to D-fructose 6-phosphate. jst.go.jp

Glucose 6-phosphate isomerase (GPI) then converts D-fructose 6-phosphate to D-glucose 6-phosphate (G6P). jst.go.jp

Finally, Glucose 6-phosphate dehydrogenase (G6PDH) oxidizes G6P, which reduces a cofactor like NADP+ to NADPH. nih.gov

The resulting NADPH can be quantified by measuring the increase in absorbance at 340 nm. nih.govresearchgate.net To enhance sensitivity, the NADPH produced can be used to reduce a tetrazolium salt, such as WST-1, into a colored formazan (B1609692) product, which is measured at a different wavelength (e.g., 450 nm). nih.gov This method is highly specific and can be adapted for high-throughput analysis in microplates. researchgate.netelsevierpure.com

Table 1: Key Enzymes in Colorimetric Assay for D-Mannose 6-Phosphate

EnzymeEC NumberRole in Assay
Mannose 6-Phosphate Isomerase (MPI)5.3.1.8Converts M6P to Fructose (B13574) 6-Phosphate jst.go.jp
Glucose 6-Phosphate Isomerase (GPI)5.3.1.9Converts Fructose 6-Phosphate to Glucose 6-Phosphate jst.go.jp
Glucose 6-Phosphate Dehydrogenase (G6PDH)1.1.1.49Oxidizes Glucose 6-Phosphate, reducing NADP+ to NADPH nih.gov
Phosphomannomutase (PMM)5.4.2.8Alternative first step, converts M6P to Mannose 1-Phosphate

Liquid chromatography is a cornerstone for the separation and quantification of M6P from complex biological samples.

High-Performance Liquid Chromatography (HPLC): HPLC methods, often involving pre-column derivatization with a fluorescent tag like 1-phenyl-3-methyl-5-pyrazolone (PMP), allow for the sensitive quantification of monosaccharides. nih.gov The separation is typically achieved on a reverse-phase column, and the derivatized sugars are detected by UV or fluorescence detectors. nih.govfrontiersin.org This technique provides excellent linearity and reproducibility for quantifying M6P in biological fluids like serum. nih.govfrontiersin.org

High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This is a powerful, direct method for analyzing carbohydrates without derivatization. chromatographyonline.com M6P, being anionic, is well-retained and separated from other neutral or less charged sugars on specialized columns (e.g., CarboPac™ series) under high pH conditions. chromatographyonline.comnih.gov The pulsed amperometric detector provides sensitive and specific detection of the eluted carbohydrates. nih.govnih.gov The method is highly sensitive, capable of detecting picomole amounts of M6P, and is frequently used to quantify the M6P content of therapeutic glycoproteins after acid hydrolysis. chromatographyonline.comnih.govresearchgate.net

Hydroxyapatite (B223615) (HA) Column Chromatography: Hydroxyapatite is a crystalline form of calcium phosphate (B84403) that functions as a mixed-mode chromatography medium. tosohbioscience.combio-rad.com It separates molecules based on a combination of cation exchange interactions (with phosphate groups) and calcium metal affinity (with carboxyl groups). bio-rad.comnih.gov This unique selectivity allows it to separate proteins and phosphoproteins. tosohbioscience.com While commonly used for protein purification, its affinity for phosphate groups makes it suitable for separating phosphorylated molecules like M6P from non-phosphorylated ones. google.comwfu.edu Elution is typically achieved using a phosphate gradient. nih.govwfu.edu

Post-column Fluorescence Detection: To enhance detection sensitivity and specificity in HPLC, a post-column derivatization and fluorescence detection system can be employed. A patented method describes separating M6P using a hydroxyapatite column, followed by heating the eluate with a basic amino acid (like arginine) to induce a Maillard reaction, which produces a fluorescent product. google.com A fluorescence detector then measures the emission intensity, allowing for the sensitive analysis of M6P without interference from substances like boric acid, which are used in other methods. google.com

Thin Layer Chromatography (TLC) offers a simple, cost-effective, and rapid method for the qualitative analysis of M6P, particularly for monitoring reaction progress. researchgate.net In a typical application, a sample from an enzymatic synthesis reaction is spotted onto a TLC plate alongside standards for the substrate (e.g., D-mannose) and the product (M6P). researchgate.net The plate is then developed in a suitable solvent system. After development, the spots are visualized using a staining reagent. The different migration distances (Rf values) of the substrate and the more polar, phosphorylated product allow for their clear distinction, confirming the successful conversion to M6P. researchgate.netresearchgate.net

Capillary Electrophoresis (CE) provides high-resolution separation of charged molecules with minimal sample consumption. When coupled with Laser-Induced Fluorescence (LIF) detection, it becomes an exceptionally sensitive analytical tool. springernature.comnih.gov

For M6P analysis, the molecule must first be derivatized with a fluorescent tag. The negatively charged M6P-fluorophore conjugate is then injected into a capillary filled with a buffer. Under an applied electric field, the analytes migrate at different rates based on their charge-to-size ratio, achieving separation. youtube.com A focused laser excites the fluorescent tag as it passes the detection window, and the emitted light is captured by a highly sensitive detector. springernature.comyoutube.com This CE-LIF method offers high separation efficiency and the ability to detect analytes at very low concentrations, making it suitable for analyzing M6P in complex biological samples. nih.gov

Mass Spectrometry (MS) is an indispensable tool for the structural characterization of M6P-containing glycans.

MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry is used to determine the mass of M6P-glycans. Glycans are first released from the protein, labeled with a fluorescent tag (which also aids in HPLC purification), mixed with a matrix, and spotted on a target. researchgate.netresearchgate.net A laser desorbs and ionizes the molecules, and their mass-to-charge ratio is determined by their time of flight to the detector. This confirms the presence of phosphorylated glycans by identifying the expected mass increase corresponding to one or more phosphate groups. researchgate.net

LC-MS/MS: Coupling liquid chromatography with tandem mass spectrometry provides separation and detailed structural information. M6P-glycopeptides can be enriched from a protein digest using techniques like Immobilized Metal Affinity Chromatography (IMAC), which captures the negatively charged phosphate groups. nih.gov The enriched glycopeptides are then separated by LC and analyzed by MS/MS. Fragmentation methods like Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) can precisely identify the site of M6P modification on the glycan structure. nih.gov

Methods for Studying D-Mannose 6-Phosphate Receptor Interactions

Understanding the binding interaction between M6P-bearing ligands and the M6P receptors (MPRs) is crucial for elucidating their biological function and for developing targeted therapies.

Equilibrium Dialysis: This classic technique measures the binding affinity (dissociation constant, Kd) between a receptor and its ligand. The receptor is placed inside a dialysis bag, which is then incubated in a buffer solution containing the ligand (e.g., radiolabeled M6P). researchgate.net At equilibrium, the concentration of free ligand is the same inside and outside the bag, while the ligand bound to the receptor remains inside. By measuring the ligand concentrations, the Kd can be calculated. Studies using this method have determined the Kd of M6P for the cation-dependent MPR to be approximately 8 µM. researchgate.net

Solid-Phase Binding Assays (ELISA-like): These assays are used to detect and quantify M6P-containing glycoproteins. In one format, the M6P receptor is adsorbed to the wells of a microtiter plate. mybiosource.comfrontiersin.org Samples containing M6P-ligands are then added and allowed to bind. The bound ligand is subsequently detected using a specific antibody and a colorimetric or fluorescent readout. mybiosource.com Alternatively, a competitive binding assay can be designed where a known M6P-ligand competes with the sample for binding to the immobilized receptor. frontiersin.org A similar approach involves immobilizing the sample onto a membrane (dot blot or western blot) and probing it with a soluble, labeled form of the M6P receptor to detect M6P-containing proteins. nih.gov

Surface Plasmon Resonance (SPR): SPR is a powerful, real-time, label-free technique for analyzing biomolecular interactions. One of the interactants (e.g., a truncated form of the M6P receptor) is immobilized on a sensor chip. nih.gov A solution containing the other interactant (the analyte, e.g., an M6P-containing glycoprotein) is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association and dissociation rate constants, as well as the binding affinity (Kd). nih.gov

Fluorescence Polarization (FP) Assay: FP is a solution-based technique for studying binding events. It relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. nih.gov A small, fluorescently labeled M6P-ligand tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger M6P receptor, its tumbling slows dramatically, causing an increase in polarization. This change can be used to measure binding affinity and is particularly useful for high-throughput screening of compounds that compete with the fluorescent ligand for binding to the receptor. nih.gov

Table 2: Comparison of Methods for Studying M6P-Receptor Interactions

MethodPrincipleKey Findings/Application
Equilibrium DialysisMeasures free vs. bound radiolabeled ligand at equilibrium researchgate.netDetermined Kd of M6P for CD-MPR (~8 x 10⁻⁶ M) researchgate.net
Solid-Phase AssayImmobilized receptor binds M6P-ligand, detected by antibody/label mybiosource.comnih.govQualitative/quantitative detection of M6P-proteins nih.gov
Surface Plasmon ResonanceReal-time detection of mass change upon binding to a sensor chip nih.govMeasures on/off rates and affinity (e.g., Kd of M6P for MPR domains 14-15 is ~13 µM) nih.gov
Fluorescence PolarizationMeasures change in rotational speed of a fluorescent ligand upon binding nih.govRapid, solution-based assay for quantifying receptor-ligand interactions and screening inhibitors nih.gov

Structural Biology Approaches for D-Mannose 6-Phosphate-Binding Proteins

Understanding the precise molecular interactions between M6P and its binding proteins requires high-resolution structural information. Structural biology techniques provide atomic-level insights into the architecture of the binding pocket and the specific contacts that govern recognition and affinity.

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used to determine the three-dimensional structures of M6P-binding proteins. X-ray crystallography of the CD-MPR and various domains of the CI-MPR, both with and without bound M6P, has been particularly revealing.

These crystal structures show that the M6P binding pocket is a deep cavity within the receptor. The mannose ring and its phosphate group are stabilized by a network of hydrogen bonds and electrostatic interactions with specific amino acid residues. Key interactions involve the glutamine, arginine, glutamic acid, and tyrosine residues that form a signature motif for mannose recognition. The structures also reveal how the binding pocket's conformation changes in a pH-dependent manner, explaining the mechanism of ligand release in the acidic environment of the endosomes.

NMR spectroscopy complements crystallographic data, providing information about protein dynamics and interactions in solution. Two-dimensional 1H-15N HSQC spectra have been used to confirm the proper folding of bacterially expressed M6P-binding domains and their suitability for structural studies. NMR is also used to probe changes in the protein structure upon ligand binding.

Table 2: Summary of Structural Biology Findings for M6P-Binding Proteins

ProteinTechniqueKey FindingsReference
Cation-Dependent MPR (CD-MPR)X-ray CrystallographyHomodimeric structure with a flattened β-barrel fold; deep binding pocket with pH-dependent conformational changes.
Cation-Independent MPR (CI-MPR) Domain 5NMR Spectroscopy & X-ray CrystallographyDemonstrated feasibility of producing active, folded domains in E. coli suitable for high-resolution structural analysis.
Phosphomannose Isomerase (PMI)X-ray CrystallographyRevealed a three-domain structure with a central active site containing a zinc atom, forming a deep cavity for M6P.
Cation-Dependent MPR (CD-MPR)NMR SpectroscopyShowed that eliminating an inter-monomer salt bridge significantly decreases binding affinity for M6P.

Site-directed mutagenesis is a powerful tool used in conjunction with structural data to probe the functional importance of specific amino acid residues. By systematically replacing individual amino acids within the M6P binding site and then assessing the mutant receptor's ability to bind the ligand, researchers can pinpoint the residues that are essential for the interaction.

Mutational analyses of the CD-MPR have identified several key residues. For example, changing glutamine-66, arginine-111, glutamic acid-133, or tyrosine-143 was found to be critical, as their substitution resulted in a loss of ligand binding. Similarly, mutagenesis of a histidine residue (His-105) diminished ligand binding and was shown to be involved in the pH-dependent release mechanism. In the CI-MPR, mutagenesis studies confirmed the essential role of a conserved tyrosine residue in domain 15 for phosphomannosyl binding. These studies provide functional validation for the interactions observed in crystal structures and help to build a complete picture of the structure-function relationship.

Glycan Engineering and Synthesis Techniques for M6P-Modified Molecules

The therapeutic potential of harnessing the M6P pathway, particularly for enzyme replacement therapies (ERTs), has driven the development of methods to produce proteins and other molecules decorated with M6P. These glyco-engineering and synthesis techniques aim to enhance lysosomal targeting and improve therapeutic efficacy.

Approaches to generate M6P-modified molecules are diverse:

Chemical Synthesis: Complex M6P-containing glycans can be built from scratch using multi-step organic chemistry. nih.gov While precise, this approach can be laborious. Simpler synthetic analogues of M6P, such as phosphonates, have also been developed to have higher stability against phosphatases. These synthetic glycans or analogues can then be chemically conjugated to a target protein. nih.gov

Chemoenzymatic Synthesis: This strategy combines the precision of chemical synthesis with the efficiency of enzymatic reactions. For example, a chemically synthesized M6P-glycan oxazoline (B21484) can be used as a donor substrate for an endoglycosidase enzyme, which then transfers the entire glycan onto a target glycoprotein (B1211001). researchgate.net This method allows for the site-selective installation of well-defined M6P glycan ligands. researchgate.net

Biological Engineering: This involves genetically modifying host cells (e.g., yeast, CHO cells) to enhance their natural ability to produce M6P-tagged proteins. nih.gov One strategy is to co-express the therapeutic protein with the human enzymes responsible for M6P synthesis, namely GlcNAc-1-phosphotransferase and the "uncovering enzyme." nih.gov Another approach uses engineered yeast cells to produce proteins with mannosylphosphorylated glycans, which can then be converted to M6P glycans through enzymatic treatment in vitro. These biological platforms offer a promising route for the large-scale production of M6P-modified therapeutics.

These engineering efforts have successfully produced 'bio-better' enzymes with increased M6P content, leading to enhanced binding to the CI-MPR, improved cellular uptake, and greater potency in preclinical models of lysosomal storage diseases. researchgate.net

Chemical Synthesis of M6P-Containing Glycans and Analogues

The total chemical synthesis of M6P-containing glycans is a complex undertaking due to the need for precise control over regioselectivity and the stereochemical outcome of glycosidic linkages. nih.gov Researchers have developed efficient and convergent methods to prepare complex N-linked glycans with well-defined M6P motifs. nih.govacs.orgsemanticscholar.org

A core strategy involves the use of various protecting groups to mask specific hydroxyl groups, allowing for the selective modification of others. nih.gov This approach enables the regioselective addition of saccharide units one by one. nih.gov A typical synthesis involves preparing a glycosyl donor (an activated sugar) and a glycosyl acceptor (a sugar with a free hydroxyl group). These are then coupled using a promoter.

Key findings and methodologies in this area include:

Convergent Synthesis: A highly efficient convergent method has been developed to prepare complex N-linked glycans carrying both M6P and N-acetylglucosamine (GlcNAc)-M6P motifs. nih.govsemanticscholar.org In this strategy, the GlcNAc-M6P motif was installed stereoselectively late in the synthesis process, followed by sequential deprotection steps to yield the final N-glycan. nih.govacs.org

Reaction Promoters: The synthesis of a heptasaccharide involved the use of N-Iodosuccinimide (NIS) and Silver trifluoromethanesulfonate (B1224126) (AgOTf) as promoters to facilitate the coupling of a disaccharide donor and a pentasaccharide acceptor. nih.gov

StrategyKey FeaturesExample Promoters/ReagentsOutcomeSource
Convergent SynthesisLate-stage, stereoselective installation of GlcNAc-M6P motif.Benzyl and acetate (B1210297) protecting groups.Complex N-linked glycans with defined M6P and GlcNAc-M6P motifs. nih.govacs.org
Regioselective GlycosylationCoupled with effective phosphorylation and purification protocols.Not specified.Asymmetric di-antennary M6P-tagged high-mannose oligosaccharides in >20% yield. nih.gov
Stepwise AssemblyCoupling of smaller saccharide building blocks.N-Iodosuccinimide (NIS), Silver trifluoromethanesulfonate (AgOTf).Heptasaccharide precursor for M6P-glycan synthesis. nih.gov

Chemoenzymatic Synthesis Strategies

Chemoenzymatic strategies combine the precision of chemical synthesis with the high specificity of enzymatic reactions. This hybrid approach is particularly powerful for creating homogeneous M6P-containing glycoproteins. nih.govnih.gov The general method involves the chemical synthesis of a complex glycan, often as a glycan oxazoline, which then serves as a donor substrate for an enzyme that transfers the entire glycan to a protein or peptide. nih.govrsc.org

Key findings and methodologies include:

Endoglycosidase-Mediated Ligation: An established chemoenzymatic method utilizes endoglycosynthase mutants, such as EndoA-N171A, to transfer chemically preassembled M6P-containing glycan oxazolines onto a GlcNAc-protein. nih.gov This process reconstitutes homogeneous M6P-glycoproteins with entirely natural linkages, a significant advantage over chemical conjugations that may introduce artificial links. nih.gov This method has been used to synthesize phosphoglycoproteins and bivalent M6P-glycopeptides to study receptor binding. nih.gov

Minimal Substrate Identification: Structure-activity relationship studies using chemoenzymatic synthesis identified an M6P tetrasaccharide oxazoline as the minimal substrate for enzymatic transglycosylation that still yields high-affinity ligands for the cation-independent mannose-6-phosphate (B13060355) receptor (CI-MPR). rsc.org

Cost-Effective Enzymatic Phosphorylation: An alternative strategy focuses on the enzymatic synthesis of M6P itself. A method using a polyphosphate-dependent mannose kinase from Arthrobacter species has been developed. mdpi.com This approach is more cost-effective and environmentally friendly than chemical synthesis as it uses inorganic polyphosphate as the phosphate donor instead of the more expensive ATP, achieving a conversion efficiency of over 99%. mdpi.com

Lysine's Role in Recognition: Research has shown that lysine (B10760008) residues are a critical component of the recognition site for UDP-GlcNAc:lysosomal enzyme GlcNAc-1-phosphotransferase, the enzyme that initiates the phosphorylation process in cells. nih.gov Biochemical modification of lysine residues on the model lysosomal enzyme cathepsin L prevented it from being phosphorylated. nih.gov

Enzyme/MethodSubstrate(s)Key Finding/ApplicationSource
Endoglycosynthase (e.g., EndoA-N171A)Chemically synthesized M6P-glycan oxazolines; GlcNAc-protein.Produces homogeneous M6P-glycoproteins with natural linkages for receptor binding studies. nih.govnih.gov
Endoglycosidases (Endo-A, Endo-F3)M6P-tetrasaccharide oxazoline; recombinant human acid α-glucosidase (rhGAA).Identified minimal substrate for high-affinity CI-MPR binding; glycan remodeling of therapeutic enzymes. rsc.org
Polyphosphate-dependent mannose kinaseMannose; Inorganic polyphosphate.Cost-effective, high-yield (>99%) synthesis of M6P. mdpi.com
GlcNAc-1-phosphotransferaseLysosomal enzymes (e.g., Cathepsin L).Lysine residues on the target protein are a key determinant for recognition and mannose phosphorylation. nih.gov

Production of Recombinant M6P-Modified Proteins

Producing recombinant proteins with high and consistent levels of M6P modification is a significant goal, particularly for enzyme replacement therapies (ERT) for lysosomal storage diseases. nih.govm6ptherapeutics.com Several bioengineering strategies have been developed to enhance the M6P content on therapeutic proteins. rsc.org

Key findings and methodologies include:

Host Cell Engineering: Chinese Hamster Ovary (CHO) cells, a common host for producing therapeutic proteins, can be genetically engineered to improve M6P tagging. nih.gov This includes the knock-in of genes like GNPTAB and GNPTG, which encode the subunits of the GlcNAc-1-phosphotransferase enzyme responsible for initiating M6P synthesis. nih.govnih.gov Conversely, knocking out genes for acid phosphatases (Acp2 and Acp5), which remove M6P, led to a 20-fold increase in M6P abundance on both endogenous and recombinant proteins in CHO cells. researchgate.net

In Planta Synthesis: The entire human M6P elaboration machinery, including the phosphotransferase (PT) and the "uncovering enzyme" (UCE), has been successfully co-expressed along with a target recombinant enzyme (human α-L-iduronidase) in plants. mdpi.comresearchgate.net The resulting plant-produced enzyme showed enhanced uptake by patient cells, demonstrating the viability of this production system. mdpi.com

Yeast-Based Production: Glyco-engineered yeast provides another platform for producing proteins with high M6P content. nih.gov While yeast naturally produces mannosyl-phosphorylated mannose, a structure similar to an M6P precursor, they can be engineered to remove the terminal mannose residue, thereby exposing the M6P moiety. nih.govnih.gov

Chemical Conjugation of M6P Analogues: To overcome issues like degradation by phosphatases, synthetic analogues of M6P have been developed. frontiersin.org One such analogue, AMFA (analogues of M6P functionalized at anomeric position), can be chemically conjugated to therapeutic antibodies. This creates a bifunctional antibody that can bind its target antigen while also being recognized by the M6P receptor, leading to enhanced cellular uptake and degradation of the antigen. frontiersin.org

Novel Antibody Production Platform: A recently developed platform technology enables the production of bifunctional therapeutic antibodies with naturally high levels of M6P-bearing glycans directly from the production cell lines. biorxiv.org These antibodies, called phosphorylated N-glycosylated peptide chimeric antibodies (PNCA), show high affinity for both their target antigen and the M6P receptor, facilitating efficient lysosomal delivery and degradation of target proteins. biorxiv.org

MethodologyHost System/PlatformDescriptionOutcomeSource
Host Cell EngineeringCHO CellsKnock-in of phosphotransferase genes (GNPTAB, GNPTG); Knock-out of acid phosphatase genes (Acp2, Acp5).Substantial increase in M6P content on recombinant proteins. nih.govresearchgate.net
In Planta Co-expressionPlants (e.g., Arabidopsis)Simultaneous expression of the target lysosomal enzyme and the human M6P synthesis enzymes (PT and UCE).Production of active recombinant enzyme with M6P tags. mdpi.comresearchgate.net
Yeast Glyco-engineeringYeastEngineering yeast to convert its natural mannosyl-phosphorylated mannose into M6P on recombinant proteins.High M6P content on therapeutic enzymes. nih.govnih.gov
Chemical ConjugationPost-productionCovalent attachment of synthetic M6P analogues (e.g., AMFA) to purified antibodies.Bifunctional antibodies with enhanced uptake and efficacy. frontiersin.org
PNCA PlatformMammalian CellsProprietary technology to produce antibodies with naturally high levels of M6P glycans.Naturally phosphorylated bifunctional antibodies for targeted protein degradation. biorxiv.org

Advanced Research Applications of D Mannose 6 Phosphate and Its Analogs

Targeted Delivery Systems for Lysosomal Enzymes and Therapeutics

The M6P/CI-M6PR pathway is a primary route for delivering lysosomal enzymes. nih.govresearchgate.net This pathway can be exploited for enzyme replacement therapies (ERT) for lysosomal storage diseases, where recombinant enzymes bearing M6P glycans are taken up by cells via the CI-M6PR on the plasma membrane. nih.govresearchgate.netm6ptherapeutics.com The efficiency of this uptake often correlates with the M6P content of the therapeutic enzyme. nih.govresearchgate.net This has spurred the development of various strategies to enhance M6P-mediated targeting.

To improve upon the natural M6P signal, which can be susceptible to degradation by phosphatases in human serum, researchers have engineered synthetic M6P analogs. frontiersin.orgnih.gov These analogs are designed to have higher stability and improved binding affinity for the CI-M6PR, thereby enhancing cellular uptake of conjugated therapeutics. researchgate.netnih.gov

A notable class of these are analogs of M6P functionalized at the anomeric position (AMFAs). frontiersin.orgnih.gov AMFAs, which can be non-phosphate derivatives, have demonstrated efficient binding to the CI-M6PR and are resistant to serum phosphatases. researchgate.netnih.gov For instance, grafting AMFA onto a recombinant acid α-glucosidase (GAA) that was deficient in M6P resulted in a significantly higher uptake in Pompe disease patient fibroblasts compared to the standard M6P-bearing recombinant GAA. nih.gov Other modifications include replacing the phosphate (B84403) group with more stable moieties like phosphonates, carboxylates, or malonates, some of which exhibit higher affinity for the CI-M6PR than M6P itself. nih.gov

Key findings in the engineering of M6P analogs are summarized below:

Analog TypeKey Feature(s)Observed OutcomeReference(s)
AMFA (Anomeric Functionalized) Functionalized at the anomeric position; can be non-phosphate derivatives.Resistant to serum phosphatases; enhanced cellular uptake of conjugated enzymes. researchgate.netfrontiersin.orgnih.gov
Phosphonate (B1237965) Analogs (M6Pn) Phosphate ester oxygen is replaced by a carbon, forming a C-P bond.Increased stability against hydrolysis by phosphatases. Used in LYTACs. nih.govuniversiteitleiden.nl
Carboxylate/Malonate Analogs Phosphate group is replaced by isosteric carboxylate or malonate groups.Can exhibit binding affinity equivalent to or higher than natural M6P. researchgate.netnih.gov
Phosphodiester Analogs Contains a methyl ester on the phosphate moiety.Demonstrates that only one negative charge is necessary for CI-M6PR binding. nih.gov

These engineered glycovectors represent a significant advancement, offering more robust and efficient lysosomal targeting for a range of therapeutic molecules. researchgate.netfrontiersin.org

Research has consistently shown that multivalency—the presentation of multiple M6P ligands on a single scaffold—is critical for achieving high-affinity binding to the CI-M6PR and effective receptor agonism. nih.govnih.gov This has led to the development of polyvalent M6P glycopolypeptides (M6P-GPs), which are synthetic polymers decorated with multiple M6P residues. researchgate.netnih.govacs.org

These M6P-GPs are designed to act as natural mimics of proteins carrying multiple M6P moieties. acs.org By synthesizing M6P-GPs with high molecular weights (up to 22 kDa) and high glycosylation density, researchers have created structures with exceptional selectivity for lysosomal trafficking. researchgate.netnih.govacs.orgacs.org The incorporation of the phosphate group at the 6-position of mannose is crucial; it completely alters the trafficking behavior compared to a corresponding mannose-only polymer, making it exclusively specific to the lysosome via the CI-M6PR pathway. researchgate.netnih.gov These M6P-GPs can be self-assembled into nanostructures like micelles to encapsulate hydrophobic drugs for targeted lysosomal delivery in cancer cells. researchgate.netrsc.org

A multivalent M6P glycopeptide was also conjugated to a fluorescent activity-based probe for cysteine cathepsins, demonstrating efficient and targeted delivery to the endo-lysosomal compartments in live cells. researchgate.netnih.gov This highlights the utility of polyvalent M6P constructs for delivering not just therapeutics but also imaging and diagnostic agents. nih.govresearchgate.net

A groundbreaking application of M6P-mediated targeting is the development of Lysosome-Targeting Chimeras (LYTACs). nih.govnih.gov LYTACs are heterobifunctional molecules designed to degrade extracellular and membrane-associated proteins, which are inaccessible to intracellular degradation technologies like PROTACs. nih.govdigitellinc.com

The LYTAC molecule consists of two key parts: a ligand that binds to the CI-M6PR (such as a polyvalent M6P or M6P analog) and a binder (like an antibody or nanobody) that targets a specific protein of interest (POI). nih.govprofacgen.com By simultaneously engaging the CI-M6PR and the POI, the LYTAC induces the formation of a ternary complex that is internalized by the cell and trafficked to the lysosome, leading to the degradation of the POI. nih.govprofacgen.com

Initial LYTACs successfully used chemically synthesized glycopolypeptides with multiple mannose-6-phosphonate (M6Pn) units conjugated to an antibody. nih.govnih.gov This approach has been shown to effectively degrade therapeutically relevant proteins such as epidermal growth factor receptor (EGFR) and programmed death-ligand 1 (PD-L1). nih.gov More recent innovations include:

Structurally Defined LYTACs : Development of M6Pn-peptide conjugates with more defined structures to improve upon the initial heterogeneous glycopolypeptides, facilitating better quality control. nih.govacs.org

Site-Specific Conjugation : Novel methods for site-specific conjugation of M6P glycans to antibodies, creating more homogeneous and efficient LYTACs. nih.govtandfonline.com

Natural M6P Glycans : Using M6P glycans derived from glyco-engineered yeast or developing platforms for producing recombinant antibodies with naturally high levels of M6P to create more scalable and potentially less immunogenic LYTACs. nih.govbiorxiv.org

IGF2 Peptide-Based LYTACs : Utilizing peptides from insulin-like growth factor 2 (IGF2), another natural ligand for the CI-M6PR (also known as the IGF2R), to bypass the need for complex glycan synthesis. biorxiv.org

This technology establishes a modular platform for directing a wide array of extracellular and membrane proteins for lysosomal degradation, opening new avenues for both biochemical research and therapeutics. nih.gov

Investigational Tools for Metabolic and Cellular Pathway Studies

Beyond therapeutic delivery, M6P and its analogs serve as crucial investigational tools for studying fundamental cellular processes, particularly enzyme function and receptor-mediated trafficking.

D-mannose 6-phosphate is a key intermediate in mannose metabolism and serves as a substrate for enzymes like Mannose Phosphate Isomerase (MPI). As such, M6P and its structurally related analogs can be used as probes to study the activity and kinetics of these enzymes. By using labeled or modified versions of M6P, researchers can monitor enzymatic reactions and screen for inhibitors. Synthetic analogs that are resistant to enzymatic modification can act as competitive inhibitors, helping to elucidate the enzyme's mechanism and biological role. While detailed studies specifically using M6P to probe MPI were not the focus of the retrieved results, the fundamental role of M6P as a substrate makes it an inherent tool in such enzymatic assays.

The specific and high-affinity interaction between M6P and the CI-M6PR makes free M6P an excellent tool for studying receptor-mediated endocytosis. In research models, the addition of excess exogenous M6P can competitively inhibit the uptake of M6P-bearing ligands. nih.gov This competitive inhibition is a standard method to confirm that the internalization of a specific molecule is dependent on the M6P receptor pathway. acs.orgnih.gov

For example, researchers have demonstrated that the uptake of M6P-GP polymers and M6P-conjugated probes can be abolished by co-incubation with excess M6P, confirming that their entry into the cell is mediated by the CI-M6PR. nih.govnih.gov This allows scientists to dissect the trafficking pathways of lysosomal enzymes, viruses that exploit this receptor for entry, and newly developed drug delivery systems. nih.gov By modulating this pathway, researchers can study the downstream consequences of its inhibition, such as the mis-sorting of lysosomal enzymes and the impact on cellular homeostasis. nih.govyoutube.com

Enzyme Production and Biocatalysis Applications (Industrial/Research Scale)

D-mannose 6-phosphate (M6P) and its synthetic analogs are pivotal in advanced enzyme production and biocatalysis, primarily by leveraging the highly specific mannose 6-phosphate pathway for protein targeting. This pathway is exploited in therapeutic enzyme development and for creating efficient biocatalytic systems.

Enhancing Therapeutic Enzyme Production

A significant challenge in producing lysosomal enzymes for Enzyme Replacement Therapies (ERTs) is ensuring they have a high M6P content. m6ptherapeutics.com M6P acts as a critical molecular tag that directs these enzymes to the lysosome via M6P receptors on the cell surface. m6ptherapeutics.combyjus.com Insufficient phosphorylation leads to poor cellular uptake and reduced therapeutic efficacy. m6ptherapeutics.com

Research has focused on enhancing this natural process in recombinant protein production systems. Mammalian cell lines, such as Chinese hamster ovary (CHO) cells, are frequently used because they possess the necessary machinery for post-translational modifications, but the efficiency of M6P tagging can be a limiting factor. taylorandfrancis.com To overcome this, strategies involve the co-expression of the enzymes responsible for M6P synthesis alongside the therapeutic protein. The synthesis is a two-step process occurring in the Golgi apparatus, involving: nih.govnih.gov

GlcNAc-1-phosphotransferase (PT): Adds UDP-GlcNAc to mannose residues on the target enzyme. nih.gov

N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (Uncovering Enzyme - UCE): Removes the GlcNAc to expose the M6P marker. nih.gov

By engineering production systems to include and enhance the function of these enzymes, it is possible to increase the M6P density on recombinant enzymes, thereby improving their targeting and potential therapeutic benefit. m6ptherapeutics.comnih.gov

Biocatalysis and Enzymatic Conversion

D-mannose 6-phosphate is a key substrate in biocatalytic processes, most notably for the production of D-fructose-6-phosphate (F6P), an important precursor for various high-value phosphate sugars and a key intermediate in metabolic pathways. nih.gov This conversion is catalyzed by the enzyme Mannose-6-Phosphate (B13060355) Isomerase (M6PI) , which reversibly interconverts M6P and F6P. nih.gov

Recent research has identified highly efficient M6PI enzymes suitable for industrial-scale biocatalysis. One prominent example is the M6PI cloned from Bacillus amyloliquefaciens (BaM6PI). This enzyme demonstrates superior catalytic efficiency and stability, making it a prime candidate for the enzymatic synthesis of F6P. nih.gov

Table 1: Research Findings on Mannose-6-Phosphate Isomerase from Bacillus amyloliquefaciens (BaM6PI)

ParameterFindingSignificance for Biocatalysis
Source Organism Bacillus amyloliquefaciens DSM7Robust bacterial source suitable for overexpression in E. coli. nih.gov
Optimal Temperature 70°CHigh thermal stability allows for reactions at elevated temperatures, reducing contamination risk and improving reaction kinetics. nih.gov
Optimal pH 7.5Operates effectively under neutral to slightly alkaline conditions, common in industrial bioprocesses. nih.gov
Catalytic Efficiency (kcat/Km) 13,900 s⁻¹ mM⁻¹ for M6PDemonstrates exceptionally high efficiency in converting M6P to F6P, surpassing other characterized M6PIs. nih.gov
Substrate Conversion Rate 97%Achieves a near-complete conversion of the substrate, maximizing product yield and simplifying downstream processing. nih.gov

Applications of M6P Analogs in Bio-engineering

To overcome the limitations of natural M6P, such as its susceptibility to degradation by phosphatases, stable synthetic analogs have been developed for research and therapeutic applications. nih.govnih.govfrontiersin.org Mannose 6-phosphonate (M6Pn) derivatives, particularly those functionalized at the anomeric position (known as AMFA), are designed to bind with high affinity to the M6P receptor while resisting enzymatic cleavage. nih.govfrontiersin.org

These analogs are used to engineer proteins, conferring upon them the ability to target the M6P receptor pathway. This is particularly relevant for therapeutic monoclonal antibodies (mAbs). By chemically conjugating AMFA to antibodies, researchers can create bifunctional molecules that bind to both their intended antigen and the M6P receptor. nih.govfrontiersin.org This dual-targeting approach transforms the antibody into a vehicle for delivering its bound antigen to the lysosome for degradation, significantly enhancing its therapeutic effect. nih.govfrontiersin.org

A 2024 study demonstrated this principle by engineering two widely used antibodies, infliximab (B1170848) (targeting TNF-α) and bevacizumab (targeting VEGF). nih.govfrontiersin.org

Table 2: Research Findings on M6P Analog-Engineered Monoclonal Antibodies

Engineered AntibodyAnalog UsedKey FindingsOutcome
Infliximab-AMFA AMFA (Mannose 6-phosphonate derivative)Showed new affinity for the M6P receptor without losing affinity for its antigen, TNF-α. nih.govfrontiersin.orgIncreased cellular uptake and significantly higher efficacy in inhibiting TNF-α activity compared to the unconjugated antibody. nih.govfrontiersin.org
Bevacizumab-AMFA AMFA (Mannose 6-phosphonate derivative)Antigen (VEGF) internalization was increased 2.6 to 5.7 times and was rapidly degraded. nih.govfrontiersin.orgDemonstrated greater effectiveness in reducing angiogenesis in both zebrafish embryo and xenografted chick embryo models. nih.govfrontiersin.org

This engineering strategy has the potential to create a new class of antibodies for treating autoimmune diseases, inflammatory disorders, and cancer by inducing the degradation of pathological soluble antigens. nih.govfrontiersin.org

Emerging Research Areas and Future Directions in D Mannose 6 Phosphate Studies

Elucidation of Novel D-Mannose 6-Phosphate-Dependent Pathways and Functions

The classical M6P-dependent pathway is responsible for transporting over 60 different newly synthesized hydrolytic enzymes from the Golgi apparatus to the lysosome. taylorandfrancis.comnih.gov This process is initiated by the N-acetylglucosamine-1-phosphotransferase (GNPT) complex, which tags these enzymes with M6P. nih.govnih.gov This M6P marker is then recognized by M6P receptors (M6PRs) in the trans-Golgi network, which diverts the enzymes from the secretory pathway to the endosomal-lysosomal system. nih.govfrontiersin.org Disruptions in this pathway can lead to lysosomal storage diseases. frontiersin.org

Emerging research is expanding the functional repertoire of M6P beyond this foundational role.

Golgi Quality Control: Recent findings indicate that the M6P pathway also functions as a quality control mechanism for Golgi-resident proteins. For instance, the glycosyltransferase B4GALT5 can be tagged with M6P by the GNPT complex, marking it for delivery to the lysosome for degradation, thus connecting protein targeting with Golgi quality control. nih.gov

Viral Infection: Viruses are known to exploit host cellular pathways, and the M6P pathway is no exception. Research is investigating how viruses interact with and manipulate the M6P-dependent sorting machinery to facilitate their own replication and life cycle. frontiersin.org For example, M6P has been implicated as a second messenger-like signaling molecule during Herpes Simplex Virus-1 (HSV-1) induced stress, leading to the destruction of lipid-linked oligosaccharides that the virus would otherwise use for its envelope glycoproteins. nih.gov

Metabolic Signaling: M6P is being recognized as a metabolic signaling molecule. Under conditions of endoplasmic reticulum (ER) stress, intracellular M6P levels can rise, triggering the cleavage of the pyrophosphate linkage in lipid-linked oligosaccharides (LLO). nih.gov This paradoxical reaction suggests a role for M6P in cellular stress responses, independent of its transport function. nih.gov

Advanced Structural and Biophysical Characterization of M6P-Ligand/Receptor Complexes

A detailed understanding of the interaction between M6P and its receptors is crucial for developing targeted therapies. The two primary M6P receptors are the cation-independent M6P receptor (CI-MPR or M6P/IGF2R) and the cation-dependent M6P receptor (CD-MPR). nih.govebi.ac.uk Advanced techniques are providing unprecedented insight into the structural basis of these interactions.

Crystallography and NMR: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in determining the three-dimensional structures of M6PRs alone and in complex with their ligands. grantome.comnih.gov These studies have revealed that the CI-MPR contains 15 homologous extracellular domains, while the CD-MPR functions as a homodimer with a deep binding pocket for the M6P moiety. nih.govebi.ac.uk

pH-Dependent Binding and Release: The binding and release of ligands by M6PRs are tightly regulated by pH. Optimal binding occurs in the relatively neutral pH of the trans-Golgi network (pH ~6.5), while release is triggered by the acidic environment of the late endosomes (pH <5.5). nih.gov Structural studies at different pH values have shown that the CD-MPR undergoes significant conformational changes that alter its ligand-binding affinity, a key mechanism for cargo delivery. nih.gov

Table 1: Structural and Biophysical Data of M6P Receptors
ReceptorTechniqueKey FindingsReference
Cation-Dependent M6P Receptor (CD-MPR)X-ray CrystallographyHomodimeric structure; ligand binding is pH-dependent, with conformational changes between pH 6.5 and 4.8. The binding pocket is deep, burying the M6P residue. ebi.ac.uknih.gov
Cation-Independent M6P Receptor (CI-MPR)X-ray Crystallography, Molecular DockingLarge glycoprotein (B1211001) with 15 homologous extracytoplasmic domains. The ligand-binding pocket is lined by specific charged and uncharged amino acids. nih.govgrantome.com
GNPT ComplexCryo-Electron MicroscopyPartial 3D structures reveal the arrangement of GNPTAB and GNPTG subunits and the location of the active site. pnas.org
CI-MPR Ligand ComplexSurface Plasmon Resonance (SPR)Revealed that a single M6P on the α-1,3-branch of an oligomannose chain is sufficient for high-affinity binding, and close proximity of two M6P-oligosaccharides enhances affinity. acs.org

Development of Next-Generation D-Mannose 6-Phosphate Analogs for Research Probes

While M6P is the natural ligand for its receptors, its therapeutic use is limited by its rapid degradation by phosphatases in the bloodstream. nih.govresearchgate.net This has driven the development of synthetic M6P analogs that are more stable and exhibit improved binding affinities, serving as valuable research probes and potential therapeutics.

Phosphate (B84403) Moiety Replacement: A key strategy involves replacing the phosphate group with non-hydrolyzable bioisosteres like phosphonates, carboxylates, or malonates. nih.gov These modifications prevent degradation by serum phosphatases. nih.govresearchgate.net

Analogues of M6P Functionalized at Anomeric Position (AMFAs): AMFAs are a class of non-phosphate, serum-resistant M6P derivatives designed for efficient binding to the CI-M6PR. researchgate.net They can be chemically grafted onto recombinant enzymes, such as acid α-glucosidase (GAA) for Pompe disease, leading to higher cellular uptake and improved therapeutic efficacy in animal models compared to the standard enzyme. researchgate.net

PXS64: This M6P analog has shown potent anti-fibrotic effects in studies on human lung fibroblasts. It effectively inhibits the TGF-β1 signaling pathway, reducing the production of extracellular matrix proteins like collagen and fibronectin, making it a candidate for treating conditions like idiopathic pulmonary fibrosis. nih.gov

Lysosome-Targeting Chimeras (LYTACs): M6P analogs are being incorporated into bifunctional molecules called LYTACs. These chimeras link an extracellular protein of interest to a lysosome-targeting receptor via an M6P analog, inducing the internalization and subsequent degradation of the target protein. researchgate.netresearchgate.net

Table 2: Next-Generation D-Mannose 6-Phosphate Analogs
Analog NameKey Structural FeaturePrimary Application/FindingReference
AMFAs (Analogues of M6P Functionalized at Anomeric position)Phosphate replaced with phosphonate (B1237965); functionalized at anomeric position for grafting.Serum-resistant; enhances enzyme uptake in enzyme replacement therapy for Pompe disease. researchgate.net
PXS64Improved M6P analog (specific structure proprietary).Inhibits fibrosis via the TGF-β1 pathway in lung fibroblasts. nih.gov
Carboxylate and Malonate AnalogsPhosphate replaced with carboxylate or malonate groups.Showed binding affinity for CI-M6PR equivalent to or higher than M6P and were stable in human serum. nih.govresearchgate.net
Phosphonate AnalogsPhosphate replaced with a phosphonate group.Designed to overcome phosphatase degradation for efficient lysosomal targeting. researchgate.netresearchgate.net

Integration of Omics Approaches in D-Mannose 6-Phosphate Metabolism Research

The complexity of M6P metabolism and its interconnected pathways necessitates a systems-level approach. The integration of "omics" technologies—transcriptomics, proteomics, and metabolomics—is enabling a more comprehensive understanding of the roles of M6P.

Transcriptomics and Metabolomics: Combined transcriptomic and metabolomic analyses are being used to identify key metabolic pathways and genes that respond to specific stimuli. For example, in studying salt stress in plants, fructose (B13574) and mannose metabolism was identified as a significantly enriched pathway, with genes like ribose 5-phosphate isomerase A (RPIA) being upregulated. mdpi.com This integrated approach helps link genetic expression with metabolic output.

Proteomics: Proteomic techniques are used to identify the full complement of proteins involved in M6P-related processes. For instance, in studies of the M6P analog PXS64, proteomic analysis was used to confirm the decrease in fibrotic marker proteins (collagen, CTGF, tenascin C) in patient fibroblasts, validating the drug's mechanism of action at a protein level. nih.gov

Identifying New Players: Omics approaches can uncover previously unknown components of the M6P pathway. By analyzing global changes in gene expression, protein levels, or metabolite concentrations in response to perturbations in M6P levels, researchers can identify new enzymes, transporters, or regulatory factors involved in M6P homeostasis.

Computational Modeling and Simulation of M6P-Related Processes

In silico methods are becoming indispensable for studying the dynamic and structural aspects of M6P interactions that can be difficult to capture through experimental methods alone.

Molecular Docking and Dynamics: Computational docking is used to predict how M6P and its analogs fit into the binding pockets of their receptors. nih.gov Molecular dynamics simulations can then model the behavior of the ligand-receptor complex over time, providing insights into binding stability and the conformational changes that occur upon binding. These methods were used to analyze how structural modifications in M6P analogs affected their binding affinity to the CI-M6PR. nih.gov

Structure Prediction: Tools like AlphaFold are being used to predict the three-dimensional structures of protein complexes involved in the M6P pathway, such as ligand-bound receptors. researchgate.net These predicted structures can guide further experimental work, such as site-directed mutagenesis, to validate key interaction sites.

Pathway Modeling: At a larger scale, computational models can be built to simulate the entire M6P metabolic and transport pathway. By integrating kinetic data from experimental studies, these models can help predict how the system will respond to various perturbations, such as enzyme deficiencies or the introduction of M6P analog drugs, providing a powerful tool for understanding disease mechanisms and testing therapeutic hypotheses.

Q & A

Q. What are the recommended methods for synthesizing and characterizing disodium hydrate D-mannose 6-phosphate (Man6P) in vitro?

To synthesize Man6P, enzymatic phosphorylation of D-mannose using hexokinase (EC 2.7.1.1) in the presence of ATP is a common approach . For characterization, use high-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) to confirm purity (>98%) and quantify residual water content (<12%) via Karl Fischer titration . Structural validation can be achieved using nuclear magnetic resonance (NMR) to resolve the anomeric configuration (e.g., α/β isomer ratios) and phosphate group positioning .

Q. How can researchers quantify Man6P in biological samples while avoiding interference from glycolytic intermediates?

Liquid chromatography-mass spectrometry (LC-MS) with hydrophilic interaction liquid chromatography (HILIC) columns is optimal for separating phosphorylated sugars like Man6P from glucose 6-phosphate or fructose 6-phosphate . Internal standards (e.g., isotopically labeled Man6P) improve accuracy. For cell lysates, pre-treatment with ATP-depleting agents (e.g., apyrase) minimizes interference from ATP-dependent phosphorylation artifacts .

Q. What metabolic pathways involve Man6P, and how do they intersect with glycolysis?

Man6P is a central metabolite in fructose and mannose metabolism. It can be isomerized to fructose 6-phosphate (Fru6P) via mannose-6-phosphate isomerase (PMI, EC 5.3.1.8) for entry into glycolysis . Alternatively, it is converted to GDP-mannose via phosphomannomutase (PMM, EC 5.4.2.8) for glycosylation pathways. Metabolic flux analysis using 13C^{13}\text{C}-labeled Man6P can track these bifurcations in fungal or mammalian systems .

Q. What experimental designs are used to study Man6P-induced cytotoxicity?

Man6P toxicity is ATP-dependent, as shown in pancreatic ductal adenocarcinoma (PDAC) cells. Key steps include:

  • Treating cells with 50 mM D-mannose for 72 hours to induce intracellular Man6P accumulation.
  • Measuring ATP levels via luminescent assays (e.g., CellTiter-Glo®) and correlating with viability (MTT assays) .
  • Validating specificity using PMI-knockout models to block Man6P-to-Fru6P conversion .

Q. How does the cation-independent mannose 6-phosphate receptor (CI-MPR) bind Man6P, and what assays are used to study this interaction?

CI-MPR binds Man6P via four lectin domains (domains 3, 5, 9, and 15). Surface plasmon resonance (SPR) with immobilized CI-MPR constructs (e.g., domains 14-15) and phosphorylated glycan microarrays are used to measure binding affinity (Kd=1317μMK_d = 13–17 \mu M) . Mutagenesis of conserved residues (e.g., Tyr1433^{1433} or Arg1435^{1435} in domain 15) can disrupt binding .

Advanced Research Questions

Q. How can contradictory data on ATP dynamics during Man6P exposure be resolved?

In PDAC cells, acute Man6P exposure (10 minutes) does not alter ATP, but prolonged treatment (72 hours) reduces ATP by >50% . Resolve discrepancies by:

  • Differentiating acute vs. chronic metabolic stress using real-time ATP biosensors (e.g., ATeam).
  • Profiling compensatory pathways (e.g., AMPK activation or autophagy) via phospho-proteomics .

Q. What structural insights explain the multi-site binding of Man6P to CI-MPR?

Domain 15 of CI-MPR binds both Man6P and Man6P-GlcNAc phosphodiesters. Molecular dynamics simulations and X-ray crystallography reveal a binding pocket stabilized by hydrogen bonds (Tyr1433^{1433}) and electrostatic interactions (Arg1435^{1435}). Compare with domains 3/9 (phosphomonoester-specific) to map ligand specificity .

Q. How does pH influence Man6P’s receptor-ligand interactions in lysosomal trafficking?

CI-MPR releases Man6P-modified enzymes in acidic lysosomes (pH 4.5–5.5). Use fluorescence polarization assays with pH-adjusted buffers to quantify binding affinity changes. For example, KdK_d increases 10-fold at pH 5.0 vs. pH 7.4, indicating pH-dependent release .

Q. What strategies optimize metabolic flux analysis for Man6P in complex biological systems?

Combine 13C^{13}\text{C}-tracing with genome-scale metabolic models (e.g., Recon3D) to map Man6P utilization in glycosylation vs. glycolysis. In Aspergillus niger, CRISPR-Cas9 knockout of hxk genes (hexokinase isoforms) reveals species-specific phosphorylation pathways .

Q. How do phosphorylation isomers (e.g., Man6P vs. glucose 6-phosphate) compete in enzymatic assays?

Competitive inhibition studies using purified PMI show Ki=2.1μMK_i = 2.1 \mu M for glucose 6-phosphate against Man6P. Use isothermal titration calorimetry (ITC) to measure binding energetics and design inhibitors with higher specificity .

Q. What in vivo models best replicate Man6P-associated pathologies (e.g., lysosomal storage disorders)?

CI-MPR knockout mice exhibit lysosomal enzyme mistraffic and accumulate Man6P-modified hydrolases in serum. Compare with PMI-deficient C. elegans models to dissect tissue-specific metabolic consequences .

Q. How can contradictory in vitro vs. in vivo toxicity data for Man6P be reconciled?

In vitro cytotoxicity (IC50_{50} = 10 mM) often exceeds in vivo tolerability due to renal clearance and compartmentalization. Use pharmacokinetic modeling (e.g., physiologically based pharmacokinetics, PBPK) to adjust dosing regimens and account for tissue-specific ATP thresholds .

Methodological Considerations

  • Purity Standards : Man6P batches must be >98% pure (HPLC) with <0.05% fructose 1,6-diphosphate contamination to avoid off-target effects in kinase assays .
  • Storage : Lyophilized Man6P is stable at −20°C for >2 years; reconstitute in Nanopure water (50 mg/mL) and filter (0.22 µm) to remove particulates .
  • Ethical Compliance : For in vivo studies, adhere to institutional guidelines for ATP-depletion toxicity (e.g., IACUC protocols for humane endpoints) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.